ICCB-19 hydrochloride
Description
The exact mass of the compound N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICOTBZKPHMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-68-6 | |
| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is a small molecule inhibitor of the Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts critical protein-protein interactions, leading to the modulation of downstream signaling pathways involved in apoptosis, inflammation, and autophagy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Targeting the TRADD Adapter Protein
This compound's primary mechanism of action is the direct inhibition of TRADD, a key adapter molecule in the Tumor Necrosis Factor (TNF) signaling pathway.[1][2] ICCB-19 binds specifically to the N-terminal domain of TRADD (TRADD-N).[1][2] This binding event sterically hinders the interaction of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1][2]
The disruption of these interactions has two major consequences:
-
Inhibition of RIPK1 Kinase Activity: By preventing the association of TRADD with TRAF2, ICCB-19 indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This is significant as RIPK1 is a critical mediator of both apoptosis and necroptosis.
-
Induction of Autophagy: ICCB-19 promotes autophagy, a cellular process for the degradation and recycling of cellular components.[1][2] This is achieved through the K63-linked ubiquitination of Beclin 1, a process mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor protein TRAF2.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its effects.
| Parameter | Value | Assay/Context |
| ICCB-19 IC50 | ~ 1 µM | Inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA)[2] |
| ICCB-19 IC50 | 1.12 µM | Protection against Velcade-induced apoptosis in Jurkat cells[3] |
| ICCB-19 IC50 | 2.01 µM | Protection against RDA in MEF cells[3] |
| Binding Affinity (Kd) | Not explicitly stated, but SPR analysis performed with concentrations from 0.3125 to 10 µM suggests a Kd in the low micromolar range. | Surface Plasmon Resonance (SPR) analysis of ICCB-19 binding to TRADD-N[4] |
| Effective Concentration | 10 µM | Increase in DsRed-FYVE dots (marker for VPS34 activity) and induction of autophagy[2] |
Signaling Pathways
Disruption of the TRADD-TRAF2 Interaction
ICCB-19's binding to TRADD-N physically blocks the recruitment of TRAF2 to the TNF receptor signaling complex. This is a critical step in the canonical NF-κB activation pathway.
Caption: ICCB-19 binds to TRADD, preventing TRAF2 recruitment.
Induction of Autophagy
By modulating the TRADD-TRAF2 interaction, ICCB-19 unleashes the pro-autophagic activity of the cIAP1/2-TRAF2 complex, leading to the ubiquitination of Beclin 1 and the activation of the VPS34 lipid kinase.
Caption: ICCB-19 promotes autophagy via Beclin 1 ubiquitination.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for TRADD-TRAF2 Interaction
This protocol is designed to assess the effect of ICCB-19 on the interaction between TRADD and TRAF2.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with expression constructs for tagged versions of TRADD and TRAF2 (e.g., Flag-TRADD and HA-TRAF2).
-
Treatment: Treat the transfected cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to agarose (B213101) or magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using a suitable elution buffer (e.g., glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tags (e.g., anti-Flag and anti-HA) to detect the co-immunoprecipitated proteins.
Autophagy Induction Assay (LC3-II Turnover)
This protocol measures the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Cell Culture and Treatment: Plate cells (e.g., MEFs or HeLa) and treat with this compound (e.g., 10 µM) or a known autophagy inducer (e.g., rapamycin) as a positive control. A vehicle control should also be included. For flux experiments, a lysosomal inhibitor (e.g., bafilomycin A1) can be added during the last few hours of treatment.
-
Cell Lysis: Harvest and lyse the cells in SDS-PAGE sample buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel to resolve LC3-I and LC3-II. Transfer the proteins to a PVDF membrane and probe with an anti-LC3 antibody.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol determines the binding affinity and kinetics of ICCB-19 to TRADD.
-
Chip Preparation: Immobilize purified recombinant TRADD-N onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the different concentrations of ICCB-19 over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflows
Workflow for Assessing TRADD-TRAF2 Interaction
Caption: Co-immunoprecipitation workflow.
Workflow for Quantifying Autophagy Induction
Caption: Autophagy quantification workflow.
Conclusion
This compound represents a targeted inhibitor of the TRADD signaling node, with significant potential for therapeutic applications in diseases characterized by dysregulated apoptosis, inflammation, and autophagy. Its mechanism of action, centered on the disruption of the TRADD-TRAF2 interaction, provides a clear rationale for its observed cellular effects. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of ICCB-19 and to develop next-generation modulators of the TNF signaling pathway.
References
An In-Depth Technical Guide to the Core Functions of ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is a small molecule inhibitor of the Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its crucial interactions with downstream signaling molecules, notably TNF Receptor-Associated Factor 2 (TRAF2). This targeted intervention allows ICCB-19 to modulate cellular processes at the critical nexus of apoptosis and autophagy. This technical guide elucidates the core functions of this compound, presenting its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Core Mechanism of Action: Inhibition of TRADD
This compound functions as a direct inhibitor of TRADD, a key adaptor protein in the Tumor Necrosis Factor (TNF)-α signaling pathway.[1][2] It specifically binds to the N-terminal domain of TRADD (TRADD-N), thereby preventing its interaction with both the C-terminal domain of TRADD (TRADD-C) and TRAF2.[1][2] This disruption has profound consequences on downstream signaling events, effectively blocking pro-apoptotic pathways while simultaneously promoting pro-survival mechanisms through the induction of autophagy.[1][3][4]
Modulation of the TNF-α Signaling Pathway
The binding of TNF-α to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I. This complex typically consists of TNFR1, TRADD, Receptor-Interacting Protein Kinase 1 (RIPK1), and TRAF2. The recruitment of TRAF2 to TRADD is a critical step for the activation of the NF-κB signaling pathway, which promotes cell survival and inflammation.
This compound, by binding to TRADD-N, prevents the recruitment of TRAF2 to the complex.[1][5] This leads to a reduction in the activation of the NF-κB pathway.
Furthermore, in certain cellular contexts, TRADD can dissociate from Complex I to form a secondary, cytosolic complex known as Complex II (or the apoptosome), which includes FADD (Fas-Associated Death Domain) and pro-caspase-8. The formation of Complex II leads to the activation of caspase-8 and the initiation of the apoptotic cascade. By disrupting the initial TRADD-TRAF2 interaction, ICCB-19 indirectly influences the dynamics of Complex II formation, thereby inhibiting apoptosis.
The following diagram illustrates the modulation of the TNF-α signaling pathway by this compound.
Induction of Autophagy
A primary function of this compound is the potent induction of autophagy.[1] This occurs through a mechanism involving the K63-linked ubiquitination of Beclin-1, a key protein in the autophagy pathway.[1][4] By disrupting the TRADD-TRAF2 interaction, ICCB-19 promotes the E3 ubiquitin ligase activity of cIAP1 and cIAP2, which are associated with TRAF2, leading to the ubiquitination of Beclin-1 and the subsequent initiation of autophagy.[1]
The following diagram illustrates the experimental workflow to assess ICCB-19-induced autophagy.
Inhibition of Apoptosis
This compound is an effective inhibitor of apoptosis, particularly RIPK1-dependent apoptosis (RDA) and apoptosis induced by proteasomal inhibitors like Bortezomib.[1] It exhibits an IC50 of approximately 1 μM for the inhibition of Bortezomib-induced apoptosis in Jurkat cells and RDA in mouse embryonic fibroblasts (MEFs).[6] This anti-apoptotic effect is a direct consequence of its ability to disrupt the formation of the pro-apoptotic Complex II.
Quantitative Data
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Method | Reference |
| IC50 (Bortezomib-induced apoptosis) | ~1 µM | Jurkat cells | CellTiter-Glo | [6] |
| IC50 (RIPK1-dependent apoptosis) | ~1 µM | MEFs | CellTiter-Glo | [1] |
| Binding Affinity (Kd) to TRADD-N | µM range | In vitro | BIAcore SPR | [7] |
| Concentration for Autophagy Induction | 10 µM | Various cell lines | Western Blot, Microscopy | [1] |
Experimental Protocols
Cell Viability and Apoptosis Assay (CellTiter-Glo®)
This protocol is used to determine the number of viable cells in culture by measuring ATP, which is an indicator of metabolically active cells. It is frequently employed to assess the anti-apoptotic effects of compounds like ICCB-19.
Materials:
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Treat the cells with a serial dilution of this compound or the apoptosis-inducing agent (e.g., Bortezomib) with and without ICCB-19. Include vehicle-treated control wells.
-
Incubate the plates for the desired period (e.g., 24-48 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Record the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Ubiquitination Assay for Beclin-1
This assay is designed to determine if a protein of interest (Beclin-1) is ubiquitinated by a specific E3 ligase (cIAP1/2) in the presence of other necessary components.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5 family)
-
Recombinant E3 ligase (cIAP1 or cIAP2)
-
Recombinant Beclin-1 (substrate)
-
Ubiquitin
-
ATP
-
10x Ubiquitination reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound and TRAF2/TRADD as required for the specific experimental setup.
Procedure:
-
Set up a 20 µL reaction mixture containing:
-
1x Ubiquitination buffer
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
1 µM E3 ligase
-
1 µM Beclin-1
-
5 µM Ubiquitin
-
2 mM ATP[10]
-
-
For reactions testing the effect of ICCB-19, pre-incubate TRADD, TRAF2, and cIAP1/2 with or without ICCB-19 before adding the other components.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Beclin-1 antibody to detect the ubiquitinated forms of the protein (which will appear as higher molecular weight bands). An anti-ubiquitin antibody can also be used.[11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes the general steps for analyzing the interaction between this compound and TRADD-N.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant TRADD-N protein
-
This compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of TRADD-N:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified TRADD-N protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (the analyte) over the immobilized TRADD-N surface (the ligand) at a constant flow rate (e.g., 30 µL/min).[12] Use a range of concentrations that bracket the expected Kd value (e.g., 0.1 to 10 µM).
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[13]
-
Saturation Transfer Difference (STD) NMR Spectroscopy for Binding Epitope Mapping
STD-NMR is a powerful technique to identify which parts of a small molecule ligand are in close contact with its protein target upon binding.
Materials:
-
NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe
-
Purified TRADD-N protein
-
This compound
-
Deuterated buffer (e.g., PBS in 99.9% D2O)
Procedure:
-
Prepare two samples: one containing only this compound (the ligand) and another containing a mixture of TRADD-N (the receptor, at a low concentration, e.g., 10-50 µM) and ICCB-19 (at a higher concentration, e.g., 1-5 mM).[4]
-
Acquire a standard 1D proton NMR spectrum of the ligand-only sample for reference.
-
For the protein-ligand sample, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 to 0.0 ppm).
-
Off-resonance spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 30-40 ppm).
-
-
The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.[14]
-
Signals that appear in the STD spectrum correspond to the protons of ICCB-19 that are in close proximity to the TRADD-N binding pocket. The relative intensities of the STD signals provide information about the binding epitope of the ligand.[15]
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the targeted modulation of the TRADD-mediated signaling pathways. Its ability to concurrently inhibit apoptosis and induce autophagy makes it a compelling candidate for further investigation in a variety of disease contexts, including neurodegenerative disorders, inflammatory diseases, and certain cancers where the restoration of cellular homeostasis is a key therapeutic goal. The detailed methodologies provided in this guide are intended to facilitate further research into the multifaceted activities of this compound and to aid in the development of novel therapeutic strategies targeting the TRADD signaling node. Future studies should focus on optimizing the pharmacokinetic properties of ICCB-19 and evaluating its efficacy and safety in preclinical animal models of relevant human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. Functional roles in cell signaling of adaptor protein TRADD from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. ch.promega.com [ch.promega.com]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
- 15. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ICCB-19 Hydrochloride and its Modulation of RIPK1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death decisions, playing a pivotal role in inflammation, apoptosis, and necroptosis. Its kinase activity is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention. ICCB-19 hydrochloride is a small molecule that has been identified as an indirect inhibitor of RIPK1 kinase activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on RIPK1 signaling, and detailed experimental protocols for its characterization.
Core Mechanism of Action: An Indirect Approach to RIPK1 Inhibition
This compound does not directly bind to and inhibit RIPK1. Instead, it targets the TNF Receptor 1-Associated Death Domain (TRADD) protein, a crucial adaptor molecule in the Tumor Necrosis Factor (TNF) signaling pathway.[1][2][3] this compound binds to the N-terminal domain of TRADD (TRADD-N), thereby disrupting its interaction with both the C-terminal domain of TRADD (TRADD-C) and TNF Receptor-Associated Factor 2 (TRAF2).[1][2] This disruption has significant downstream consequences for RIPK1 activity.
By altering the composition of the TNF receptor signaling complex I, ICCB-19 modulates the ubiquitination of RIPK1.[4] Specifically, treatment with ICCB-19 has been shown to reduce the rapid activation of RIPK1 within complex I following TNF stimulation.[1] This modulation of RIPK1 ubiquitination is a key aspect of its indirect inhibitory effect on RIPK1 kinase-dependent signaling pathways, including RIPK1-dependent apoptosis (RDA).
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Assay/Method | Target | Source |
| IC50 | ~1 µM | Cell-based assay | Inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) | [1] |
| Kd | 2.17 µM | Surface Plasmon Resonance (SPR) | Binding to TRADD-N | [5] |
| Concentration for Autophagy Induction | 10 µM | Cell-based assay | Induction of autophagy and degradation of long-lived proteins | [1] |
Signaling Pathway Modulation
This compound intervenes at a critical juncture in the TNFα signaling pathway. The following diagram illustrates the canonical pathway and the point of action for ICCB-19.
Experimental Workflow for Characterization
The characterization of this compound as an indirect RIPK1 inhibitor involves a multi-step experimental workflow, as depicted in the following diagram.
Experimental Protocols
TRADD Binding Assays
a) Fluorescence-Based Thermal Shift Assay
This assay is used to confirm the direct binding of ICCB-19 to TRADD by measuring changes in the thermal denaturation temperature (Tm) of the protein upon ligand binding.[6]
-
Reagents: Purified GST-tagged TRADD protein, SYPRO Orange dye, this compound.
-
Procedure:
-
Prepare a reaction mixture containing purified GST-TRADD (e.g., 50 µM) and SYPRO Orange dye in a suitable buffer.
-
Add this compound to the reaction mixture at various concentrations (e.g., 250 µM).
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is determined by identifying the peak of the first derivative of the melting curve. A shift in Tm in the presence of ICCB-19 indicates binding.
-
b) Surface Plasmon Resonance (SPR)
SPR is employed to quantitatively measure the binding affinity (Kd) of ICCB-19 to the N-terminal domain of TRADD (TRADD-N).[6]
-
Reagents: Purified His- and Flag-tagged TRADD-N, CM5 sensor chip, this compound.
-
Procedure:
-
Immobilize purified TRADD-N onto a CM5 sensor chip.
-
Prepare a series of concentrations of this compound (e.g., ranging from 0.3125 to 10 µM) in a suitable running buffer.
-
Inject the different concentrations of ICCB-19 over the sensor chip surface and measure the change in the SPR signal (response units, RU).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
-
c) Saturation Transfer Difference (STD) NMR
STD NMR is a powerful technique to confirm the direct interaction between a small molecule and a protein in solution.[6]
-
Reagents: Purified TRADD-N, this compound, deuterated buffer (e.g., PBS in D2O).
-
Procedure:
-
Prepare a sample containing TRADD-N (e.g., 13 µM) and ICCB-19 (e.g., 1 mM) in the deuterated buffer.
-
Acquire two NMR spectra: one with on-resonance irradiation of the protein signals (e.g., at -0.5 ppm) and one with off-resonance irradiation (e.g., at 37 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will show signals only from the protons of the ligand that are in close contact with the protein, confirming binding.
-
Cellular Assays
a) Co-Immunoprecipitation (Co-IP) for TRADD-TRAF2 Interaction
This assay is used to demonstrate that ICCB-19 disrupts the interaction between TRADD and TRAF2 within the cellular context.
-
Reagents: Cell line expressing tagged versions of TRADD and TRAF2, this compound, appropriate antibodies for immunoprecipitation and western blotting.
-
Procedure:
-
Treat cells with or without this compound.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-TRADD).
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze the eluate by western blotting using an antibody against the other protein (e.g., anti-HA for HA-TRAF2). A reduced signal for the co-immunoprecipitated protein in the ICCB-19 treated sample indicates disruption of the interaction.
-
b) RIPK1 Ubiquitination Assay
This assay assesses the effect of ICCB-19 on the ubiquitination status of RIPK1 following TNFα stimulation.
-
Reagents: Cell line (e.g., MEFs), TNFα, this compound, lysis buffer containing deubiquitinase inhibitors (e.g., NEM), anti-RIPK1 antibody, anti-ubiquitin antibody.
-
Procedure:
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with TNFα for a short duration (e.g., 5-15 minutes).
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate RIPK1 from the cell lysates.
-
Analyze the immunoprecipitated RIPK1 by western blotting using an anti-ubiquitin antibody to detect the extent of ubiquitination. A change in the ubiquitination pattern in the presence of ICCB-19 indicates modulation of the signaling complex.
-
c) Apoptosis and Necroptosis Assays
These assays are used to determine the functional consequence of ICCB-19 treatment on cell death pathways.
-
Reagents: Cell line sensitive to RIPK1-dependent apoptosis (e.g., FADD-deficient Jurkat cells), apoptosis-inducing agent (e.g., Bortezomib or TNFα/CHX), this compound, Annexin V-FITC, Propidium Iodide (PI).
-
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with a range of concentrations of this compound.
-
Induce apoptosis or necroptosis using the appropriate stimulus.
-
Stain the cells with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live, apoptotic (Annexin V positive, PI negative), and necrotic/late apoptotic (Annexin V and PI positive) cells to determine the protective effect of ICCB-19.
-
Conclusion
This compound represents a valuable research tool for dissecting the intricate signaling pathways regulated by TRADD and RIPK1. Its unique mechanism of indirectly inhibiting RIPK1 kinase activity through the modulation of protein-protein interactions within the TNF receptor signaling complex offers a distinct approach compared to direct kinase inhibitors. The detailed experimental protocols and workflow provided in this guide will aid researchers in further characterizing the effects of ICCB-19 and in the development of novel therapeutics targeting TRADD- and RIPK1-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1 and TRADD Regulate TNF-Induced Signaling and Ripoptosome Formation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution structure of N-TRADD and characterization of the interaction of N-TRADD and C-TRAF2, a key step in the TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Properties of ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICCB-19 hydrochloride is a novel small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its critical interactions with signaling adaptors such as TRAF2 and the C-terminal domain of TRADD itself. This targeted action leads to an indirect inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) activity, a key mediator of inflammatory signaling and cell death pathways. Functionally, ICCB-19 has demonstrated potent anti-inflammatory effects by reducing the expression of TNF-induced inflammatory genes and cytokines. Furthermore, it uniquely induces autophagy through the modulation of Beclin 1 ubiquitination, suggesting a dual role in both suppressing inflammation and promoting cellular homeostasis. This whitepaper provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound as an anti-inflammatory agent.
Core Mechanism of Action: TRADD Inhibition
This compound's primary mechanism of action is the inhibition of TRADD, a critical adaptor protein in the Tumor Necrosis Factor (TNF) signaling pathway.[1] It specifically binds to the N-terminal domain of TRADD (TRADD-N), which prevents the association of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1] This disruption has two major downstream consequences: the modulation of TNF-induced inflammatory signaling and the induction of autophagy.
Modulation of the TNF Signaling Pathway
Upon TNF-α binding to its receptor, TNFR1, TRADD is recruited and serves as a platform for the assembly of Complex I, which initiates pro-survival and pro-inflammatory signaling cascades, primarily through NF-κB activation. By binding to TRADD-N, ICCB-19 alters the composition and activity of this complex. Treatment with ICCB-19 has been shown to reduce the rapid, TNF-induced activation of RIPK1 within Complex I.[1] Interestingly, it also increases the recruitment of TRADD, HOIP (a component of the linear ubiquitin chain assembly complex), and the anti-inflammatory protein A20 to Complex I, while not affecting RIPK1 recruitment.[1] This suggests that ICCB-19 shifts the balance of Complex I signaling towards a more regulated, less inflammatory state.
Induction of Autophagy
A unique feature of ICCB-19 is its ability to induce autophagy, a cellular process for degrading and recycling damaged components, which can also play a role in resolving inflammation. ICCB-19 promotes the K63-linked ubiquitination of Beclin 1, a key protein in the initiation of autophagy.[1][2] This is mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor protein TRAF2.[1][2] By disrupting the TRADD-TRAF2 interaction, ICCB-19 likely frees up TRAF2 and cIAPs to ubiquitinate Beclin 1, thereby activating the autophagic process. This induction of autophagy is independent of the mTOR pathway.[1]
Experimental Validation and Data
The anti-inflammatory and autophagy-inducing properties of this compound have been validated in both in vitro and in vivo models.
In Vitro Studies
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Apoptosis Inhibition | Not specified | ICCB-19 HCl | IC50 of ~1 µM for inhibition of Bortezomib-induced and RIPK1-dependent apoptosis. | [1] |
| Autophagy Induction | Not specified | 10 µM ICCB-19 HCl | Increased levels of DsRed-FYVE dots and lipid kinase activity of VPS34. | [1] |
| RIPK1 Activation | Not specified | 10 µM ICCB-19 HCl | Reduced rapid activation of RIPK1 in Complex I induced by TNF. | [1] |
| Inflammatory Gene Expression | Cells stimulated with PAMPs | ICCB-19 HCl | Reduced expression of TNF-induced inflammatory genes NOS and COXII27, and inflammatory cytokines. | [1] |
In Vivo Studies
| Model | Treatment | Key Findings | Reference |
| Tradd-deficient (Tradd-/-) mice | ICCB-19 HCl | Reduced inflammatory responses. | [1] |
| Inflammatory and Tumor Models | ICCB-19 HCl | Demonstrated significant efficacy. | [2] |
Experimental Protocols
Cell Culture and Treatment
Mouse Embryonic Fibroblasts (MEFs) from Tradd-deficient mice can be reconstituted with Flag-tagged wild-type or mutant TRADD. Cells are cultured in standard media. For stimulation, cells can be treated with a combination of TNF and a second stimulus like the Smac mimetic 5z-7-oxozeaenol (B1664670) to induce apoptosis. This compound is typically dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentration (e.g., 10 µM).
Immunoprecipitation and Immunoblotting
To study protein-protein interactions and post-translational modifications, immunoprecipitation followed by immunoblotting is a key technique. For example, to assess Beclin 1 ubiquitination, cells are lysed and incubated with an anti-Beclin 1 antibody coupled to beads. The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against ubiquitin, TRAF2, and cIAP1/2.
In Vivo Administration
For in vivo studies in mice, this compound can be prepared in a vehicle suitable for the route of administration (e.g., intraperitoneal injection). A common vehicle formulation consists of DMSO, PEG300, Tween-80, and saline. The concentration and dosing schedule would be determined based on the specific inflammatory model being used.
Conclusion and Future Directions
This compound represents a promising new class of anti-inflammatory agent that targets the central signaling adaptor TRADD. Its dual mechanism of inhibiting inflammatory signaling while promoting pro-survival autophagy makes it an attractive candidate for further development in a range of inflammatory and autoimmune diseases. Future research should focus on elucidating the full spectrum of its in vivo efficacy in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and further detailing its impact on the complex interplay of cellular signaling pathways. The continued investigation of TRADD inhibitors like ICCB-19 holds significant potential for the development of novel therapeutics for inflammatory disorders.
References
Technical Guide: ICCB-19 Hydrochloride Binding Site on the TRADD Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the interaction between the small molecule inhibitor ICCB-19 hydrochloride and the Tumor Necrosis Factor Receptor 1 (TNFR1)-Associated Death Domain (TRADD) protein. TRADD is a critical adaptor protein in cellular signaling pathways that regulate inflammation, cell survival, and apoptosis. ICCB-19 has been identified as a modulator of TRADD activity, representing a promising therapeutic strategy for diseases characterized by disrupted cellular homeostasis, such as proteinopathies. This guide details the specific binding site of ICCB-19 on TRADD, summarizes the quantitative binding data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological and experimental workflows.
Introduction to TRADD and its Signaling Pathway
TRADD is a pivotal adaptor protein that is recruited to the cytoplasmic domain of TNFR1 upon stimulation by its ligand, tumor necrosis factor-alpha (TNFα).[1][2] Once bound, TRADD acts as a scaffold, assembling a multiprotein signaling complex (Complex I) at the plasma membrane. This complex includes key effector proteins such as TNF Receptor-Associated Factor 2 (TRAF2) and Receptor-Interacting Protein Kinase 1 (RIPK1).[2][3] The assembly of Complex I typically initiates signaling cascades that lead to the activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[2][4]
Alternatively, under certain cellular conditions, TRADD can be involved in the formation of a secondary, cytosolic complex (Complex II) that includes Fas-Associated Death Domain (FADD) and Caspase-8, leading to the induction of apoptosis.[3][5] TRADD's function is dictated by its distinct domains: an N-terminal domain that contains a TRAF2-binding motif and a C-terminal Death Domain (DD) responsible for its interaction with TNFR1.[2][6] The interplay between these domains and their recruitment of downstream effectors positions TRADD as a crucial switch in determining cell fate.
This compound Binding Site and Mechanism of Action
This compound has been identified as a direct inhibitor of TRADD.[7] Experimental evidence demonstrates that ICCB-19 binds to a specific pocket located on the N-terminal domain of TRADD (TRADD-N).[8][9] This N-terminal region is crucial as it contains the binding site for TRAF2.[6]
The mechanism of action for ICCB-19 involves the disruption of key protein-protein interactions. By occupying the binding pocket on TRADD-N, ICCB-19 prevents the association of TRADD with TRAF2.[7][8] This intervention effectively blocks the downstream signaling that leads to NF-κB activation. Furthermore, this binding event also disrupts an intramolecular interaction between the N-terminal (TRADD-N) and C-terminal (TRADD-C) domains of TRADD itself.[8][9] This modulation is significant because it not only inhibits apoptosis but also promotes a cellular homeostatic process known as autophagy by affecting the ubiquitination of Beclin 1.[7][8]
Quantitative Data Summary
The interaction between ICCB-19 and TRADD has been quantified using several methods. The primary publicly available data are summarized below.
| Parameter | Value | Method | Target System | Reference |
| IC₅₀ | ~1 µM | Cell Viability Assay | Inhibition of Bortezomib-induced and RIPK1-dependent apoptosis. | [7] |
| Binding Kinetics | 0.3125 to 10 µM | Surface Plasmon Resonance (SPR) | Kinetic profile analysis of ICCB-19 binding to immobilized TRADD-N. | [10] |
Note: The specific equilibrium dissociation constant (Kd) from the SPR analysis is not publicly available in the reviewed literature.
Experimental Protocols
The characterization of the ICCB-19 binding site on TRADD utilized a combination of biophysical and biochemical techniques. The general methodologies for these key experiments are outlined below.
Workflow for Binding Site Identification
The overall workflow to confirm and characterize the binding of ICCB-19 to TRADD involved initial binding confirmation, localization to a specific domain, and kinetic analysis.
Fluorescence-Based Thermal Shift Assay (TSA)
This assay was used to confirm direct binding by measuring the change in thermal stability of the TRADD protein upon ligand binding.[9][10]
-
Protein Preparation: Recombinant GST-tagged full-length TRADD, TRADD-N, and TRADD-C domains were purified from an expression system (e.g., HEK293T cells).
-
Reaction Mixture: In a typical 20 µL reaction volume, purified protein (e.g., 50 µM) was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: this compound was added to the experimental samples (e.g., at 250 µM), while a vehicle control (e.g., DMSO) was added to the control samples.
-
Thermal Denaturation: The samples were subjected to a gradual temperature ramp (e.g., from 25°C to 95°C) in a real-time PCR instrument.
-
Data Acquisition: Fluorescence intensity was measured at each temperature increment.
-
Analysis: The protein melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve (dF/dT). A significant positive shift in Tm in the presence of ICCB-19 indicates stabilizing binding.
Saturation-Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique to identify which parts of a small molecule are in close proximity to a protein, confirming binding and providing epitope mapping.[10][11]
-
Sample Preparation: Samples were prepared in a deuterated buffer (e.g., PBS in 10% D₂O) containing the TRADD-N protein (e.g., 13 µM) and ICCB-19 (e.g., 1 mM).
-
On-Resonance Irradiation: A selective radiofrequency pulse was used to saturate a region of the proton NMR spectrum where only protein signals appear (e.g., -0.5 ppm). This saturation transfers to protons on the bound ligand through spin diffusion.
-
Off-Resonance Irradiation: A control spectrum was acquired by irradiating a region far from any protein or ligand signals (e.g., 37 ppm).
-
Difference Spectrum: The on-resonance spectrum was subtracted from the off-resonance spectrum.
-
Analysis: Protons on the ICCB-19 molecule that are close to the protein surface in the bound state will appear as positive signals in the difference spectrum, confirming the interaction.
Surface Plasmon Resonance (SPR)
SPR (e.g., using a BIAcore instrument) was employed to measure the real-time binding kinetics (association and dissociation rates) between ICCB-19 and TRADD-N.[6][10]
-
Chip Preparation: The TRADD-N protein was immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of precise concentrations of ICCB-19 (e.g., ranging from 0.3125 to 10 µM) in a running buffer were injected and flowed over the chip surface.
-
Association Phase: The binding of ICCB-19 to the immobilized TRADD-N was measured in real-time as an increase in the response units (RU).
-
Dissociation Phase: After the injection, running buffer without ICCB-19 was flowed over the chip, and the dissociation of the complex was measured as a decrease in RU.
-
Data Analysis: The resulting sensorgrams (RU vs. time) were fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion and Future Directions
This compound is a validated inhibitor of the TRADD protein, exerting its effect by binding to a pocket on the N-terminal domain. This interaction disrupts the recruitment of TRAF2 and modulates TRADD's conformation, thereby inhibiting apoptosis and promoting autophagy. The binding has been confirmed and characterized through a suite of biophysical techniques, providing a solid foundation for its mechanism of action.
For future drug development efforts, obtaining a high-resolution co-crystal structure of the TRADD-N/ICCB-19 complex would be invaluable. Such a structure would precisely define the binding site, reveal the key amino acid interactions, and enable structure-based drug design to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the selectivity profile of ICCB-19 against other death domain-containing proteins would also be critical for advancing this class of inhibitors toward clinical applications.
References
- 1. The role of TRADD in death receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The function of TRADD in signaling via tumor necrosis factor receptor 1 and TRIF-dependent Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution structure of N-TRADD and characterization of the interaction of N-TRADD and C-TRAF2, a key step in the TNFR1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
discovery and development of ICCB-19 hydrochloride
An In-depth Technical Guide to the Discovery and Development of ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein. Its discovery represents a significant advancement in the pursuit of therapeutics that can simultaneously modulate apoptosis and autophagy, two fundamental cellular processes implicated in a wide array of human diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the experimental data and protocols that underpin its characterization.
Discovery of this compound
ICCB-19 was identified through a rigorous multiplex chemical screening of an extensive library of 170,000 compounds.[1] The primary objective of this screening campaign was to isolate molecules capable of both activating autophagy and inhibiting apoptosis, a dual-action profile with significant therapeutic potential.
The screening process was multi-tiered, designed to systematically narrow down the candidates based on specific cellular activities. The workflow for this screening is outlined below.
Experimental Workflow: Multiplex Chemical Screening
Caption: Multiplex screening workflow for the identification of ICCB-19.
This systematic approach led to the successful isolation of ICCB-19 as a lead compound that fulfilled the desired dual-activity profile.
Mechanism of Action
ICCB-19 exerts its biological effects through direct inhibition of TRADD, a critical adaptor protein in the tumor necrosis factor (TNF) signaling pathway. It specifically binds to the N-terminal domain of TRADD (TRADD-N), thereby disrupting its interaction with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[2][3] This targeted disruption has profound downstream consequences on cellular fate.
Signaling Pathway of ICCB-19 Action
Caption: Mechanism of action of ICCB-19 on the TNF signaling pathway.
By inhibiting TRADD, ICCB-19 triggers two key cellular events:
-
Inhibition of Apoptosis: ICCB-19 is an indirect inhibitor of RIPK1 kinase activity and blocks RIPK1-dependent apoptosis (RDA).[2][3] It also prevents proteasomal stress-induced intrinsic apoptosis.[4]
-
Induction of Autophagy: The disruption of the TRADD-TRAF2 interaction by ICCB-19 leads to the release of TRAF2 and cIAP1/2.[4] This complex then mediates the K63-linked ubiquitination of Beclin 1, a critical step in the initiation of autophagy.[4] This process effectively induces the degradation of long-lived proteins.[2][3]
Quantitative Data
The inhibitory potency of ICCB-19 has been quantified in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported for ICCB-19.
| Assay Description | Cell Line | Inducing Agent | IC50 Value | Reference |
| Inhibition of Apoptosis | Jurkat | Bortezomib (Velcade) | ~1 µM | [2][3] |
| Inhibition of RIPK1-Dependent Apoptosis (RDA) | Mouse Embryonic Fibroblasts (MEFs) | mTNF and 5Z-7-Oxozeaenol | ~1 µM | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the characterization of ICCB-19.
Cell Viability and Apoptosis Assays
-
Objective: To determine the protective effect of ICCB-19 against induced apoptosis.
-
Methodology:
-
Seed cells (e.g., Jurkat, MEFs) in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound.
-
Induce apoptosis using a specific stimulus (e.g., 50 nM Bortezomib for Jurkat cells, or 1 ng/mL mTNF and 0.5 µM 5Z-7-Oxozeaenol for MEFs).[5]
-
Incubate for a defined period (e.g., 8-24 hours).
-
Measure cell viability using a commercial assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculate IC50 values by plotting cell viability against the logarithm of ICCB-19 concentration and fitting the data to a four-parameter logistic curve.
-
Autophagy Induction Assay
-
Objective: To quantify the induction of autophagy by ICCB-19.
-
Methodology:
-
Use a stable cell line expressing a fluorescently tagged autophagy marker, such as H4-GFP-LC3.
-
Treat cells with ICCB-19 (e.g., 10 µM) for 24 hours.[5]
-
Fix and permeabilize the cells.
-
Acquire images using high-content fluorescence microscopy.
-
Quantify the formation of GFP-LC3 puncta (dots) per cell. An increase in the number of these dots indicates the formation of autophagosomes and thus, the induction of autophagy. ICCB-19 treatment has been shown to increase the levels of DsRed-FYVE dots, which are indicative of Vps34 lipid kinase activity, a key step in autophagy initiation.[2]
-
In Vivo Studies
ICCB-19 has also been investigated in animal models. For instance, in a mouse model of osteoarthritis, intra-articular injection of ICCB-19 was shown to ameliorate cartilage degradation.[6]
-
Objective: To assess the therapeutic potential of ICCB-19 in a disease model.
-
Methodology (Osteoarthritis Model Example):
-
Induce osteoarthritis in mice through surgical destabilization of the medial meniscus.
-
Administer ICCB-19 via intra-articular injection at a specified dose and frequency.
-
After a defined treatment period, sacrifice the animals and harvest the knee joints.
-
Perform histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage integrity and proteoglycan loss.
-
Use immunohistochemistry to measure the expression of key inflammatory and catabolic markers (e.g., MMP13, ADAMTS5).
-
Conclusion and Future Directions
This compound is a promising pharmacological tool and a potential therapeutic lead compound. Its unique ability to inhibit TRADD, thereby blocking apoptosis while simultaneously promoting autophagy, offers a novel strategy for restoring cellular homeostasis in diseases characterized by its disruption. Further preclinical development, including pharmacokinetic and toxicology studies, will be essential to translate these compelling findings into clinical applications. The detailed experimental frameworks provided herein offer a foundation for researchers to further explore the therapeutic utility of targeting TRADD with molecules like ICCB-19.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of TRADD ameliorates chondrocyte necroptosis and osteoarthritis by blocking RIPK1-TAK1 pathway and restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is a small molecule inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein. By binding to the N-terminal domain of TRADD, it disrupts critical protein-protein interactions, leading to the induction of autophagy and the inhibition of apoptosis. This dual activity makes this compound a compound of significant interest for therapeutic development in diseases characterized by disrupted cellular homeostasis. This guide provides a comprehensive overview of the available structural information, mechanism of action, and relevant experimental protocols for the study of this compound. While specific crystallographic and nuclear magnetic resonance (NMR) data for this compound are not publicly available, this document outlines the generalized methodologies for such structural elucidation.
Chemical and Physical Properties
A summary of the known chemical and physiological properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and experimental application.
| Property | Value |
| Molecular Formula | C₁₂H₂₂ClN₃OS |
| Molecular Weight | 291.84 g/mol |
| CAS Number | 1803605-68-6 |
| SMILES String | O=C(NC1CCCCCC1)CSC2=NCCN2.Cl |
| Primary Target | TRADD (TNFRSF1A associated via death domain) |
| Biological Activity | Induces autophagy, inhibits apoptosis |
| Mechanism of Action | Binds to the N-terminal domain of TRADD, disrupting its interaction with TRADD-C and TRAF2 |
| Reported IC₅₀ | ~1 µM for inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly targeting TRADD, a key adaptor protein in the tumor necrosis factor (TNF) signaling pathway. It binds to the N-terminal domain of TRADD (TRADD-N), which prevents the interaction between TRADD-N and the C-terminal domain (TRADD-C), as well as the association with TNF receptor-associated factor 2 (TRAF2). This disruption has two major downstream consequences:
-
Inhibition of Apoptosis: By interfering with the TRADD-TRAF2 interaction, this compound indirectly inhibits the kinase activity of RIPK1, a critical mediator of apoptosis.
-
Induction of Autophagy: The binding of this compound to TRADD promotes the K63-linked ubiquitination of Beclin-1, a key step in the initiation of autophagy. This process is mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, along with TRAF2.
The signaling pathway modulated by this compound is depicted in the following diagram:
In Vivo Efficacy of ICCB-19 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a small molecule inhibitor of the TNFR1-associated death domain protein (TRADD). By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with TRAF2, leading to an indirect inhibition of RIPK1 kinase activity. This mechanism of action positions ICCB-19 as a potential therapeutic agent for conditions where inflammation and apoptosis are key pathological features. Preclinical in vivo studies have begun to elucidate the effects of ICCB-19 administration, particularly in models of inflammatory disease. This technical guide provides a comprehensive summary of the available in vivo data, detailed experimental protocols, and an illustrative representation of the underlying signaling pathway.
Quantitative In Vivo Data
An in vivo study utilizing a murine model of osteoarthritis (OA) induced by destabilization of the medial meniscus (DMM) has provided the most substantive quantitative data on the effects of this compound to date. The key findings from this study are summarized in the table below.
| Parameter | Experimental Group | Result | Method of Analysis |
| Cartilage Degeneration | DMM + Vehicle | Increased OARSI Score | Safranin O/Fast Green Staining, OARSI Scoring |
| DMM + ICCB-19 (1 mg/kg) | Significantly attenuated cartilage degeneration (Lower OARSI Score) | Safranin O/Fast Green Staining, OARSI Scoring | |
| Matrix Metalloproteinase 13 (MMP13) Expression | DMM + Vehicle | Increased positive staining in articular cartilage | Immunohistochemistry |
| DMM + ICCB-19 (1 mg/kg) | Significantly repressed the increase in MMP13 positive staining | Immunohistochemistry | |
| Phosphorylated RIPK3 (P-RIPK3) Expression | DMM + Vehicle | Increased positive staining in articular cartilage | Immunohistochemistry |
| DMM + ICCB-19 (1 mg/kg) | Significantly repressed the increase in P-RIPK3 positive staining | Immunohistochemistry | |
| Collagen Type II Alpha 1 Chain (COL2A1) Expression | DMM + Vehicle | Reduced positive staining in articular cartilage | Immunohistochemistry |
| DMM + ICCB-19 (1 mg/kg) | Significantly rescued the reduced COL2A1 positive staining | Immunohistochemistry | |
| Microtubule-associated protein 1A/1B-light chain 3 (LC3) Expression | DMM + Vehicle | Reduced positive staining in articular cartilage | Immunohistochemistry |
| DMM + ICCB-19 (1 mg/kg) | Significantly rescued the reduced LC3 positive staining | Immunohistochemistry |
Experimental Protocols
The following protocol details the methodology used in the in vivo evaluation of this compound in a murine model of osteoarthritis.
1. Animal Model:
-
Species: Mouse
-
Model: Surgical destabilization of the medial meniscus (DMM) to induce post-traumatic osteoarthritis in the knee joint.
2. Compound Preparation and Administration:
-
Compound: this compound
-
Vehicle: Saline
-
Dosage: 1 mg/kg
-
Route of Administration: Intra-articular injection into the affected knee joint.
-
Treatment Schedule: Injections were administered twice a week for a duration of 7 weeks, commencing one week post-DMM surgery.
3. Experimental Groups:
-
Sham Group: Mice underwent a sham surgery where the joint capsule was opened but the medial meniscotibial ligament was not transected.
-
DMM + Vehicle Group: Mice underwent DMM surgery and received intra-articular injections of the vehicle (saline).
-
DMM + ICCB-19 Group: Mice underwent DMM surgery and received intra-articular injections of this compound (1 mg/kg).
4. Endpoint Analysis (at 8 weeks post-surgery):
-
Histological Analysis:
-
Knee joints were harvested, fixed, decalcified, and embedded in paraffin.
-
Sections were stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and morphology.
-
Cartilage degeneration was quantified using the Osteoarthritis Research Society International (OARSI) scoring system.
-
-
Immunohistochemistry:
-
Paraffin-embedded sections were stained for the following protein markers:
-
MMP13 (a key enzyme in cartilage degradation)
-
P-RIPK3 (a marker of necroptosis)
-
COL2A1 (a primary component of articular cartilage)
-
LC3 (a marker of autophagy)
-
-
The number of positively stained cells was quantified to assess protein expression levels.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by ICCB-19 and the experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow for ICCB-19.
Conclusion
The available in vivo data demonstrates that this compound effectively mitigates cartilage degeneration in a mouse model of osteoarthritis.[1] This protective effect is associated with the inhibition of inflammatory and catabolic markers, as well as the restoration of key cartilage matrix components and autophagic processes.[1] These findings, supported by a clear mechanism of action targeting the TRADD-mediated signaling pathway, underscore the therapeutic potential of ICCB-19 for inflammatory and degenerative diseases. Further in vivo studies, including pharmacokinetic and toxicology assessments, are warranted to advance the clinical development of this promising compound.
References
ICCB-19 Hydrochloride: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is a small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein, demonstrating significant potential in the field of neurodegenerative disease research. By binding to the N-terminal domain of TRADD (TRADD-N), ICCB-19 disrupts the interaction between TRADD and TRAF2, leading to the induction of autophagy. This mechanism is of particular interest for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, which are characterized by the accumulation of misfolded protein aggregates. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a cell-permeable compound that functions as a direct inhibitor of TRADD. Its primary mechanism involves binding to a specific pocket on the N-terminal domain of TRADD.[1][2][3] This binding event sterically hinders the interaction between TRADD and TNF receptor-associated factor 2 (TRAF2), a crucial step in multiple signaling cascades.[2][4]
The disruption of the TRADD-TRAF2 complex by ICCB-19 has two major downstream consequences relevant to neurodegenerative disease research:
-
Induction of Autophagy: By preventing the TRADD-mediated inhibition of the E3 ubiquitin ligases cIAP1 and cIAP2, and the adaptor TRAF2, ICCB-19 promotes the K63-linked ubiquitination of Beclin 1.[2][4] This post-translational modification is a key signal for the initiation of autophagy, a cellular process responsible for the degradation of long-lived proteins and damaged organelles.[2][4] In the context of neurodegenerative diseases, enhanced autophagy can facilitate the clearance of toxic protein aggregates, such as amyloid-beta (Aβ) and hyperphosphorylated tau.
-
Inhibition of Apoptosis and Inflammation: ICCB-19 indirectly inhibits the kinase activity of RIPK1 and has been shown to inhibit both Bortezomib-induced and RIPK1-dependent apoptosis (RDA) with an IC50 of approximately 1 μM.[2][4] By modulating the TRADD signaling complex, ICCB-19 can also reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Assay | Reference |
| ICCB-19 | ||||
| IC50 (Apoptosis Inhibition) | ~1 µM | Not specified | Bortezomib-induced and RIPK1-dependent apoptosis (RDA) | [2][4] |
| Autophagy Induction | 10 µM | Not specified | Increased levels of DsRed-FYVE dots | [4] |
| VPS34 Lipid Kinase Activity | 10 µM | Not specified | Increased activity | [4] |
| Apt-1 (Apostatin-1) - A similar TRADD inhibitor | ||||
| Binding Affinity (K D) to TRADD-N | 2.17 µM | N/A | Not specified | Not specified |
Table 2: In Vivo Efficacy of TRADD Inhibitors in a Mouse Model of Tauopathy (mutant tau P301S)
| Compound | Dosage | Administration Route | Outcome | Reference |
| Apt-1 | Not specified | Not specified | Restored proteostasis and inhibited cell death | [1][2][3][5] |
Note: Specific quantitative in vivo data for this compound in neurodegenerative disease models is not yet publicly available. The data for Apt-1, a structurally and functionally similar TRADD inhibitor, is provided as a relevant indicator of potential efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating ICCB-19.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific experimental conditions.
TRADD-N Binding Assay (Fluorescence-based Thermal Shift Assay)
This assay quantifies the binding of ICCB-19 to the N-terminal domain of TRADD by measuring changes in the protein's thermal denaturation temperature (Tm).
-
Materials:
-
Purified recombinant TRADD-N protein
-
This compound
-
SYPRO Orange dye (or equivalent)
-
Real-time PCR instrument with a thermal ramping protocol
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, SYPRO Orange dye (at a final concentration of 5X), and purified TRADD-N protein (e.g., 5 µM).
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM to 0.1 µM). Include a DMSO vehicle control.
-
Seal the plate and centrifuge briefly to mix.
-
Place the plate in the real-time PCR instrument.
-
Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.
-
Analyze the data to determine the melting temperature (Tm) for each concentration of ICCB-19. An increase in Tm indicates binding of the compound to the protein.
-
Autophagy Induction Assay (LC3 Puncta Formation)
This assay visualizes the induction of autophagy by monitoring the translocation of LC3 protein to autophagosomes.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably expressing GFP-LC3 or mCherry-GFP-LC3
-
This compound
-
Cell culture medium and supplements
-
Fluorescence microscope
-
Image analysis software
-
-
Procedure:
-
Seed the GFP-LC3 expressing cells onto glass-bottom dishes or multi-well plates suitable for imaging.
-
Allow cells to adhere and grow to a desired confluency (e.g., 50-70%).
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control and a positive control for autophagy induction (e.g., rapamycin).
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
Mount the coverslips or image the plate directly using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates autophagy induction.
-
In Vitro Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)
This assay measures the effect of ICCB-19 on the aggregation of Aβ peptides into amyloid fibrils.
-
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in the assay buffer to a final concentration (e.g., 10 µM).
-
In a 96-well plate, combine the Aβ42 solution, ThT (final concentration, e.g., 10 µM), and various concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 15 minutes) for several hours or days.
-
Plot the fluorescence intensity over time to generate aggregation curves. A decrease in the fluorescence signal in the presence of ICCB-19 indicates inhibition of Aβ aggregation.
-
In Vivo Evaluation in a Mouse Model of Tauopathy (P301S Mutant Tau)
This protocol describes a general approach for evaluating the efficacy of ICCB-19 in a transgenic mouse model of tauopathy.
-
Animal Model:
-
Procedure:
-
Group age-matched PS19 mice and wild-type littermates into treatment and vehicle control groups.
-
Administer this compound or vehicle to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The treatment duration should be sufficient to observe pathological and behavioral changes (e.g., several weeks or months).
-
Perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory) and motor function at baseline and at the end of the treatment period.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical analysis on brain sections to quantify tau pathology (e.g., using antibodies against phosphorylated tau such as AT8).
-
Conduct biochemical analyses on brain homogenates to measure levels of soluble and insoluble tau, as well as markers of neuroinflammation (e.g., cytokine levels via ELISA or multiplex assay).
-
Conclusion
This compound represents a promising research tool for investigating the role of TRADD-mediated signaling and autophagy in neurodegenerative diseases. Its ability to induce the clearance of pathogenic protein aggregates and reduce neuroinflammation provides a strong rationale for its further evaluation in preclinical models of Alzheimer's disease, Parkinson's disease, and other related disorders. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of targeting the TRADD-autophagy axis in the pursuit of novel treatments for these devastating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis [dash.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Mice expressing P301S mutant human tau have deficits in interval timing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microglial NF-κB drives tau spreading and toxicity in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P301S mutant human tau transgenic mice manifest early symptoms of human tauopathies with dementia and altered sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenic Tau Mouse Models - Neurology CRO - InnoSer [innoserlaboratories.com]
- 10. biocytogen.com [biocytogen.com]
- 11. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating | PLOS One [journals.plos.org]
- 12. Frontiers | In vivo Bioluminescence Imaging Used to Monitor Disease Activity and Therapeutic Response in a Mouse Model of Tauopathy [frontiersin.org]
- 13. Transgenic mouse model of tauopathies with glial pathology and nervous system degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous pathology in tauopathy mice progresses via brain networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tau Pathology Spread in PS19 Tau Transgenic Mice Following Locus Coeruleus (LC) Injections of Synthetic Tau Fibrils is Determined by the LC’s Afferent and Efferent Connections - PMC [pmc.ncbi.nlm.nih.gov]
ICCB-19 Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is an experimental small molecule inhibitor of the Tumor Necrosis Factor Receptor 1 (TNFR1)-associated death domain protein (TRADD). By targeting a critical adaptor protein in the TNF signaling pathway, ICCB-19 presents a unique mechanism of action with potential therapeutic applications in diseases characterized by excessive apoptosis and inflammation. This document provides a comprehensive overview of the preclinical data available on this compound, including its mechanism of action, key experimental findings, and relevant protocols to facilitate further research and development.
Mechanism of Action
This compound functions as a TRADD inhibitor by binding to its N-terminal domain (TRADD-N).[1] This interaction sterically hinders the association of TRADD-N with both the C-terminal domain of TRADD (TRADD-C) and TNF receptor-associated factor 2 (TRAF2).[1] The disruption of these protein-protein interactions has two significant downstream effects: the inhibition of apoptosis and the induction of autophagy.
Notably, ICCB-19 is an indirect inhibitor of RIPK1 kinase activity.[1] In TNF-stimulated cells, the binding of ICCB-19 to TRADD modulates the formation of Complex I, leading to reduced recruitment of RIPK1.[1] This action is critical in preventing RIPK1-dependent apoptosis (RDA).
Simultaneously, by preventing TRADD from inhibiting the E3 ubiquitin ligases cIAP1 and cIAP2, and their adaptor TRAF2, ICCB-19 promotes the K63-linked ubiquitination of beclin 1.[1][2][3] This post-translational modification is a key step in the initiation of autophagy, a cellular process for degrading and recycling cellular components.[1]
Signaling Pathway of this compound
Caption: Mechanism of ICCB-19 in modulating apoptosis and autophagy.
Potential Therapeutic Applications
The dual ability of ICCB-19 to inhibit apoptosis and induce autophagy suggests its potential utility in a range of pathological conditions. Preclinical studies have highlighted its efficacy in inflammatory and tumor models.[2]
Inflammatory Diseases
By inhibiting the pro-inflammatory signaling cascade initiated by TNFα, ICCB-19 has demonstrated the ability to reduce inflammatory responses. In murine models, treatment with ICCB-19 was shown to decrease the expression of TNF-induced inflammatory target genes.[1] This positions ICCB-19 as a potential therapeutic agent for chronic inflammatory diseases where TNF signaling plays a significant role.
Cancer
The role of ICCB-19 in cancer is multifaceted. While the induction of autophagy can sometimes promote cancer cell survival, in other contexts, it can lead to autophagic cell death. Furthermore, by inhibiting apoptosis, ICCB-19 could potentially protect healthy cells from the cytotoxic effects of chemotherapy. A primary screen demonstrated that ICCB-19 could protect Jurkat cells from Velcade (bortezomib)-induced apoptosis.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Cell Line/Model | Condition | Reference |
| IC50 | ~1 µM | Not Specified | Inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Viability Assay for Apoptosis Inhibition
This protocol is designed to assess the ability of ICCB-19 to protect cells from induced apoptosis.
Objective: To determine the concentration at which ICCB-19 inhibits apoptosis induced by a cytotoxic agent.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Bortezomib (Velcade) or another apoptosis-inducing agent
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Induce apoptosis by adding a final concentration of 50 nM Bortezomib to the wells.
-
Incubate the plate for 25 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to untreated controls.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for assessing cell viability.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for modulating the intricate balance between apoptosis and autophagy through the inhibition of TRADD. Its demonstrated efficacy in preclinical models of inflammation and its ability to protect against certain forms of apoptosis warrant further investigation. Future research should focus on elucidating the full spectrum of its therapeutic potential, including its effects in various cancer subtypes and chronic inflammatory conditions. Moreover, comprehensive pharmacokinetic and toxicological studies are necessary to pave the way for potential clinical development. The lack of publicly available clinical trial data suggests that ICCB-19 is still in the early stages of drug development.
References
Methodological & Application
Application Notes and Protocols for ICCB-19 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ICCB-19 hydrochloride is a potent and specific inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein. By binding to the N-terminal domain of TRADD, this compound disrupts its interaction with TRAF2, leading to the inhibition of apoptosis and the induction of autophagy.[1] These application notes provide detailed experimental protocols for utilizing this compound to study its effects on cell viability and autophagy in a cell culture setting.
Mechanism of Action
This compound acts as a molecular modulator of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. Upon binding of TNF-α to TNFR1, TRADD is recruited to the intracellular death domain of the receptor. In a simplified model, this can lead to two distinct downstream pathways:
-
Apoptosis Induction: Formation of Complex II (TRADD, FADD, and Caspase-8) which leads to programmed cell death.
-
Cell Survival and Inflammation: Formation of Complex I (TRADD, RIPK1, TRAF2, cIAPs) which activates the NF-κB and MAPK signaling pathways, promoting cell survival and inflammation.
This compound intervenes at the level of Complex I formation. By binding to TRADD, it prevents the recruitment of TRAF2. This disruption has two major consequences: it inhibits the pro-survival signals that can lead to apoptosis inhibition, and it promotes the K63-linked ubiquitination of Beclin-1, a key step in the initiation of autophagy.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line(s) | Application | Reference |
| IC50 (Apoptosis Inhibition) | ~1 µM | Jurkat cells, MEFs | Inhibition of Bortezomib-induced and RIPK1-dependent apoptosis | [1] |
| Effective Concentration (Autophagy Induction) | 10 µM | H4 cells | Induction of autophagy, measured by long-lived protein degradation and DsRed-FYVE dot formation | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for In Vitro Cytotoxicity Assay using MTT
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human cervical cancer cell line (e.g., HeLa) or other suitable cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested final concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Protocol for Autophagy Induction and Detection by LC3 Immunofluorescence
This protocol describes how to induce autophagy using this compound and visualize it by staining for the autophagosome marker, LC3.
Materials:
-
Human neuroglioma cell line (e.g., H4) or other suitable cell line
-
Complete cell culture medium
-
Sterile glass coverslips
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with 10 µM this compound in complete medium for 6-24 hours. Include a vehicle control (DMSO).
-
-
Immunofluorescence Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Autophagy induction is indicated by the formation of distinct punctate structures (LC3 puncta) in the cytoplasm.
-
Quantify the number of LC3 puncta per cell to assess the level of autophagy.
-
Visualizations
Caption: Workflow for this compound Experiments.
Caption: ICCB-19 Signaling Pathway.
References
Application Notes and Protocols for ICCB-19 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ICCB-19 hydrochloride, a TRADD (TNFRSF1A Associated Via Death Domain) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₂₂ClN₃OS[1]
-
Appearance: White to beige powder
-
Purity: ≥98% (HPLC)
Mechanism of Action
This compound is an inhibitor of TRADD, binding to its N-terminal domain and disrupting its interaction with TRAF2.[1][4] This indirectly inhibits RIPK1 kinase activity.[1][4][5] It is also known to be an effective inducer of autophagy.[1][4][5][6] In cellular assays, it has been shown to inhibit RIPK1-dependent apoptosis and Bortezomib-induced apoptosis with an IC₅₀ of approximately 1 µM.[1][4] A concentration of 10 µM has been effectively used to promote autophagy in cells.[1][2][4]
The signaling pathway affected by this compound is illustrated below.
References
Optimal Concentration of ICCB-19 Hydrochloride for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a potent and specific inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein.[1] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with downstream signaling molecules such as TRAF2 and RIPK1, thereby modulating critical cellular processes like apoptosis and autophagy.[1] These application notes provide detailed protocols and optimal concentration ranges for utilizing this compound in various in vitro assays to study its effects on cell viability, signaling pathways, and autophagy induction.
Mechanism of Action
This compound targets the adaptor protein TRADD, a key component of the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), TRADD is recruited and serves as a platform for the assembly of a signaling complex that includes TRAF2 and RIPK1. This complex can initiate downstream pathways leading to either cell survival through NF-κB activation or programmed cell death (apoptosis). This compound prevents the association of TRADD with TRAF2, thereby inhibiting apoptosis and promoting autophagy.[1][2] The induction of autophagy is mediated through the K63-linked ubiquitination of Beclin-1, a key protein in the autophagy pathway.[1][2]
Data Presentation: Quantitative Summary
The optimal concentration of this compound is assay- and cell-type-dependent. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC50 Values for Apoptosis Inhibition
| Cell Line | Assay Type | Apoptosis Inducer | IC50 (µM) | Reference |
| Jurkat | Cell Viability | Bortezomib (Velcade) | ~1 | [1] |
| MEFs | Cell Viability | RIPK1-dependent apoptosis (RDA) | ~1 | [1] |
Table 2: Recommended Concentration for Autophagy Induction
| Cell Line | Assay Type | Endpoint Measured | Recommended Concentration (µM) | Reference |
| Various | Autophagy Assay | Increased DsRed-FYVE dots, increased VPS34 lipid kinase activity, K63-linked ubiquitination of Beclin-1 | 10 | [1] |
Table 3: General Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Notes |
| Cytotoxicity/Cell Viability | 0.1 - 50 µM | A broad range is recommended for initial screening to determine the specific IC50 for the cell line of interest. |
| Western Blotting | 1 - 20 µM | Concentration will depend on the target protein and the desired effect on its expression or phosphorylation status. |
| Immunoprecipitation | 5 - 10 µM | To study the disruption of protein-protein interactions within the TRADD signaling complex. |
| Autophagy Induction | 5 - 20 µM | 10 µM is a commonly used and effective concentration. |
| NF-κB Reporter Assay | 1 - 25 µM | To assess the dose-dependent effect of ICCB-19 on NF-κB transcriptional activity. |
Signaling Pathways and Experimental Workflows
TNF-TRADD Signaling Pathway
Caption: ICCB-19 inhibits the interaction of TRADD with TRAF2.
ICCB-19 Induced Autophagy Pathway
Caption: ICCB-19 promotes Beclin-1 ubiquitination and autophagy.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the IC50 of ICCB-19.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO at the same final concentration as the highest ICCB-19 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ICCB-19.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the ICCB-19 concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of TRADD Signaling and Autophagy Markers
This protocol is for detecting changes in the expression or phosphorylation of proteins in the TRADD signaling pathway and key autophagy markers following treatment with ICCB-19.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRADD, anti-TRAF2, anti-RIPK1, anti-phospho-IκBα, anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin).
-
For autophagy analysis, the ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.[3] A decrease in p62/SQSTM1 levels also indicates autophagic flux.
-
Co-Immunoprecipitation of the TRADD Signaling Complex
This protocol is for investigating the effect of ICCB-19 on the interaction between TRADD and its binding partners.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture dishes
-
IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-TRADD)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 10 µM) or vehicle control.
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the protein of interest (e.g., TRADD) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., TRAF2, RIPK1).
-
Beclin-1 Ubiquitination Assay
This protocol is designed to assess the effect of ICCB-19 on the ubiquitination status of Beclin-1.
Materials:
-
This compound
-
Cell line of interest (may require transfection with HA-Ubiquitin and Flag-Beclin-1 constructs)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Antibodies for immunoprecipitation (e.g., anti-Flag) and Western blotting (e.g., anti-HA, anti-Beclin-1)
-
Proteasome inhibitor (e.g., MG132, optional)
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged Beclin-1.
-
After 24-48 hours, treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired time. Treatment with a proteasome inhibitor can help in the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation and Western Blotting:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitate Flag-Beclin-1 from the cell lysates.
-
Wash the immunoprecipitates thoroughly.
-
Elute the proteins and analyze by Western blotting using an anti-HA antibody to detect ubiquitinated Beclin-1. A smear or ladder of higher molecular weight bands above the Beclin-1 band indicates ubiquitination.
-
Conclusion
This compound is a valuable tool for studying the intricate roles of the TRADD signaling pathway in cell fate decisions. The protocols and concentration guidelines provided here offer a starting point for researchers to design and execute robust in vitro experiments. It is crucial to empirically determine the optimal conditions for each specific cell line and experimental setup to ensure reliable and reproducible results.
References
Application Notes and Protocols for Inducing Autophagy in HeLa Cells with ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a potent and specific inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein.[1] It functions by binding to the N-terminal domain of TRADD, thereby disrupting its interaction with TRAF2. This interference triggers a signaling cascade that culminates in the K63-linked ubiquitination of Beclin 1, a key step in the initiation of autophagy.[1] Notably, the pro-autophagic activity of this compound is independent of the mTOR signaling pathway, a common regulator of autophagy. These characteristics make this compound a valuable tool for studying TRADD-mediated signaling and for inducing autophagy in various cell types, including the widely used HeLa human cervical cancer cell line.
This document provides detailed application notes and protocols for the use of this compound to induce autophagy in HeLa cells. It includes methodologies for assessing autophagy, expected quantitative outcomes, and a schematic representation of the underlying signaling pathway.
Data Presentation
While specific quantitative data for this compound-induced autophagy in HeLa cells is not extensively published, the following tables provide representative data for other autophagy inducers in HeLa cells to serve as a benchmark for expected results.
Table 1: Quantification of LC3-II/Actin Ratio by Western Blot in HeLa Cells
| Treatment | Concentration | Incubation Time (hours) | Fold Increase in LC3-II/Actin Ratio (Mean ± SEM) |
| Vehicle Control | - | 24 | 1.0 ± 0.0 |
| Rapamycin | 1.5 µM | 24 | 2.5 ± 0.5[2] |
| Rapamycin + Bafilomycin A1 | 1.5 µM + 2.5 nM | 24 | 4.0 ± 0.8[2] |
| Starvation (HBSS) | - | 4 | 2.0 - 3.0 |
| This compound (Expected) | 10 µM | 6 - 24 | Data to be determined by user |
Note: The use of a lysosomal inhibitor like Bafilomycin A1 is crucial to assess autophagic flux by preventing the degradation of LC3-II.[3]
Table 2: Quantification of GFP-LC3 Puncta by Fluorescence Microscopy in HeLa Cells
| Treatment | Concentration | Incubation Time (hours) | Percentage of Cells with >10 Puncta (Mean ± SD) | Average Puncta per Cell (Mean ± SD) |
| DMSO (Control) | - | 24 | 15 ± 5 | 5 ± 2 |
| Rapamycin | 300 nM | 24 | 60 ± 10[4] | 25 ± 8[4] |
| Artesunate | 50 µM | 16 | Significantly increased[5] | Significantly increased[5] |
| This compound (Expected) | 10 µM | 24 | Data to be determined by user | Data to be determined by user |
Experimental Protocols
Protocol 1: Induction of Autophagy with this compound in HeLa Cells
This protocol outlines the steps for treating HeLa cells with this compound to induce autophagy.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed HeLa cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. A final concentration of 10 µM is recommended as a starting point based on its efficacy in other cell types.[1] A dose-response experiment (e.g., 1, 5, 10, 20 µM) is advisable to determine the optimal concentration for HeLa cells.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to identify the optimal incubation time for maximal autophagy induction. Animal studies suggest that autophagy can be detected after 24 hours of fasting and peaks around 48 hours.[6]
-
Following incubation, proceed with downstream analysis as described in the subsequent protocols.
Protocol 2: Western Blot Analysis of LC3-I to LC3-II Conversion
This protocol describes the detection of the lipidated form of LC3 (LC3-II), a hallmark of autophagosome formation, by Western blotting.
Materials:
-
Treated HeLa cells (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (validated for Western blotting)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or run a parallel gel for the loading control.
-
Quantify the band intensities using densitometry software. The LC3-II/loading control ratio is calculated to determine the induction of autophagy.
Protocol 3: Autophagy Flux Assay
To ensure that the observed increase in LC3-II is due to increased autophagosome formation (autophagic flux) and not a blockage in lysosomal degradation, a flux assay should be performed.
Procedure:
-
Follow the treatment procedure in Protocol 1.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of the wells.
-
Include control wells with the lysosomal inhibitor alone.
-
Proceed with Western blot analysis for LC3 as described in Protocol 2.
-
A further increase in the LC3-II signal in the presence of both this compound and the lysosomal inhibitor, compared to this compound alone, indicates a functional autophagic flux.
Protocol 4: Immunofluorescence Staining of LC3 Puncta
This protocol allows for the visualization and quantification of autophagosomes as discrete puncta within the cells.
Materials:
-
HeLa cells grown on coverslips
-
Treated cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LC3 (validated for immunofluorescence)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Wash the treated cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-LC3 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of LC3 puncta per cell. A cell with >10 distinct puncta is typically considered positive for autophagy induction.[4]
Visualizations
Signaling Pathway of this compound-Induced Autophagy
Caption: this compound induces autophagy by inhibiting TRADD.
Experimental Workflow for Assessing Autophagy
Caption: Workflow for analyzing this compound-induced autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fasting: How Long Do You Need to Fast for Autophagy? [medicinenet.com]
Application Notes and Protocols: Monitoring Autophagy Induction by ICCB-19 Hydrochloride via Western Blot Analysis of LC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic development. A hallmark of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The small molecule ICCB-19 hydrochloride has been identified as an inducer of autophagy.[1][2] This document provides a detailed protocol for the detection and quantification of LC3-I to LC3-II conversion in response to this compound treatment using Western blot analysis.
This compound functions as an inhibitor of the TNFRSF1A associated via death domain (TRADD) protein.[1] By binding to the N-terminal domain of TRADD, it disrupts TRADD's interaction with TRAF2, leading to the release of TRAF2 and cIAP1/2. This complex then mediates the K63-linked ubiquitination of Beclin 1, a key step in the initiation of autophagy.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the change in LC3-II levels, normalized to a housekeeping protein (e.g., β-actin), following treatment with this compound. This data is illustrative and will vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized LC3-II/β-actin Ratio (Fold Change) |
| Vehicle Control | 0 | 6 | 1.0 |
| ICCB-19 HCl | 10 | 2 | 1.8 |
| ICCB-19 HCl | 10 | 4 | 2.5 |
| ICCB-19 HCl | 10 | 6 | 3.2 |
| ICCB-19 HCl + Bafilomycin A1 | 10 + 0.1 | 6 | 4.5 |
Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An increased accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Experimental Protocols
This section details the key experimental protocols for the Western blot analysis of LC3 following this compound treatment.
Materials and Reagents
-
Cell Line: A suitable cell line for autophagy studies (e.g., HeLa, HEK293, U87-MG).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).
-
Bafilomycin A1 (optional, for autophagic flux): Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 15% polyacrylamide gels are recommended for optimal separation of LC3-I and LC3-II.
-
PVDF Membrane: 0.22 µm pore size.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-LC3B antibody (1:1000 dilution).
-
Mouse anti-β-actin antibody (1:5000 dilution) or other suitable loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution).
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution).
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentration (e.g., 10 µM).
-
For autophagic flux assessment, prepare a working solution of Bafilomycin A1 (e.g., 100 nM).
-
Aspirate the old medium from the cells and replace it with the treatment-containing medium. Include a vehicle-only control.
-
For time-course experiments, treat cells for various durations (e.g., 2, 4, 6, and 8 hours).
-
For autophagic flux, co-treat with this compound and Bafilomycin A1 for the final 2-4 hours of the this compound treatment.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.
Protein Quantification and Sample Preparation
-
Protein Concentration Determination: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Western Blotting
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.22 µm PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-LC3B antibody (1:1000) and anti-β-actin antibody (1:5000) in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (1:5000) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis
-
Densitometry: Quantify the band intensities for LC3-II (approximately 14-16 kDa), LC3-I (approximately 16-18 kDa), and the loading control (e.g., β-actin at ~42 kDa) using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the LC3-II band to the intensity of the loading control band for each sample.
-
Ratio Calculation: Calculate the ratio of LC3-II/LC3-I or the fold change of normalized LC3-II relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Autophagy
Caption: this compound-induced autophagy signaling pathway.
Experimental Workflow for LC3 Western Blot
Caption: Experimental workflow for LC3 Western blot analysis.
References
Application Notes and Protocols for Measuring RIPK1 Phosphorylation using ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis.[1] The kinase activity of RIPK1, and specifically its autophosphorylation at key residues such as Serine 166 (Ser166), is a crucial event in the initiation of these downstream cellular processes.[2][3][4] Consequently, the modulation of RIPK1 phosphorylation presents a promising therapeutic target for a variety of inflammatory and degenerative diseases.
ICCB-19 hydrochloride is a small molecule that has been identified as an indirect inhibitor of RIPK1 kinase activity.[5] It functions by binding to the N-terminal domain of the TNFRSF1A-associated via death domain (TRADD) protein, an adaptor protein essential for the formation of the TNF receptor signaling complex.[5][6][7] By binding to TRADD, ICCB-19 disrupts its interaction with other signaling molecules, which in turn reduces the rapid activation of RIPK1 within complex I induced by tumor necrosis factor (TNF).[5] This upstream interference prevents the subsequent autophosphorylation and activation of RIPK1.
These application notes provide detailed protocols for utilizing this compound to study and quantify the inhibition of RIPK1 phosphorylation in a cellular context. The provided methodologies for Western Blotting, Immunocytochemistry (ICC), and Flow Cytometry are designed to guide researchers in accurately assessing the impact of this compound on the RIPK1 signaling pathway.
Mechanism of Action of this compound
This compound does not directly bind to RIPK1. Instead, it targets the adaptor protein TRADD, a key component of the TNF receptor 1 (TNFR1) signaling complex. Upon TNFα stimulation, TRADD is recruited to the receptor and facilitates the assembly of a multi-protein complex that includes RIPK1. ICCB-19 binds to the N-terminal domain of TRADD, disrupting its ability to interact with other signaling partners.[5][6][7] This disruption prevents the efficient recruitment and activation of RIPK1, thereby inhibiting its autophosphorylation at sites like Ser166.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and other relevant inhibitors of the RIPK1 pathway. This data is essential for experimental design, including determining appropriate compound concentrations.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 / Kd | Reference |
| This compound | TRADD | RIPK1-dependent apoptosis inhibition | Jurkat | ~1 µM | [5] |
| This compound | TRADD-N | Surface Plasmon Resonance (SPR) | - | Not specified | [6] |
| Necrostatin-1 (Nec-1) | RIPK1 | Necroptosis inhibition | HT-29 | 490 nM | Generic Data |
| GSK'2982772 | RIPK1 | In vitro kinase assay | - | 1 nM | [8] |
| RIPA-56 | RIPK1 | In vitro kinase assay | - | 13 nM | [8] |
Experimental Protocols
Western Blotting for Phospho-RIPK1 (Ser166) Detection
This protocol details the detection and quantification of RIPK1 phosphorylation at Ser166 in cell lysates following treatment with this compound.
a. Materials
-
Cell line susceptible to TNFα-induced necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Recombinant human TNFα
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Mouse or rabbit anti-total RIPK1
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Experimental Workflow
c. Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by treating cells with TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for a predetermined time (e.g., 2-6 hours, based on time-course experiments).[9][10]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Immunodetection:
-
Incubate the membrane with primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-RIPK1 signal to total RIPK1 and the loading control.
-
Plot the normalized phospho-RIPK1 levels against the concentration of ICCB-19 to determine the extent of inhibition.
-
Immunocytochemistry (ICC) for Phospho-RIPK1 (Ser166) Visualization
This protocol allows for the in-situ visualization of RIPK1 phosphorylation within cells.
a. Materials
-
Cells cultured on sterile glass coverslips
-
This compound
-
TNFα, SMAC mimetic, and z-VAD-FMK
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-RIPK1 (Ser166)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
b. Procedure
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with ICCB-19 and necroptosis-inducing stimuli as described in the Western Blotting protocol.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-phospho-RIPK1 (Ser166) primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
Flow Cytometry for Quantifying Phospho-RIPK1 (Ser166) Positive Cells
This high-throughput method quantifies the percentage of cells with phosphorylated RIPK1.
a. Materials
-
Cells in suspension or detached adherent cells
-
This compound
-
TNFα, SMAC mimetic, and z-VAD-FMK
-
Fixation buffer (e.g., 4% PFA)
-
Permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or saponin-based buffer)
-
Primary antibody: Rabbit anti-phospho-RIPK1 (Ser166)
-
Fluorophore-conjugated secondary antibody or a directly conjugated primary antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
b. Procedure
-
Cell Treatment and Fixation:
-
Treat cells in suspension with ICCB-19 and necroptosis-inducing agents.
-
Fix cells with fixation buffer for 15 minutes.
-
-
Permeabilization and Staining:
-
Permeabilize cells with ice-cold methanol for 30 minutes on ice.
-
Wash cells with FACS buffer and incubate with the anti-phospho-RIPK1 (Ser166) antibody for 1 hour.
-
Wash and, if necessary, incubate with a fluorophore-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and analyze on a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of phospho-RIPK1 (Ser166) positive cells in each treatment group.
-
Logical Relationships
Conclusion
This compound serves as a valuable research tool for investigating the role of the TRADD-RIPK1 signaling axis in various cellular processes. By indirectly inhibiting RIPK1 phosphorylation, it allows for the elucidation of the downstream consequences of blocking this critical signaling node. The protocols provided herein offer robust and reproducible methods for quantifying the inhibitory effects of ICCB-19 on RIPK1 activation, thereby facilitating further research into the therapeutic potential of targeting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 3. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 9. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. static.abclonal.com [static.abclonal.com]
Application Notes and Protocols for ICCB-19 Hydrochloride in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a potent and specific small molecule inhibitor of TNF Receptor-Associated Death Domain (TRADD). By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with TRAF2 and indirectly modulates the activity of RIPK1 kinase.[1] This mechanism of action positions ICCB-19 as a promising therapeutic candidate for inflammatory diseases by targeting key nodes in the tumor necrosis factor (TNF) signaling pathway, a critical driver of inflammation. These application notes provide a comprehensive overview of the theoretical application and protocols for evaluating the anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation.
Mechanism of Action
This compound targets the TRADD adaptor protein, a crucial component of the TNF receptor 1 (TNFR1) signaling complex. Upon TNF-α binding to TNFR1, TRADD is recruited and serves as a platform for the assembly of downstream signaling complexes that can lead to either inflammation and cell survival via NF-κB activation or programmed cell death (apoptosis and necroptosis). ICCB-19's inhibition of the TRADD-TRAF2 interaction is expected to attenuate the pro-inflammatory signaling cascade.[1]
Signaling Pathway
Caption: Inhibition of the TRADD-TRAF2 interaction by ICCB-19.
Experimental Protocols
The following protocols describe a proposed methodology for evaluating the in vivo anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.
Animal Model and Housing
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of Reagents
-
This compound Solution: Dissolve this compound in a vehicle suitable for in vivo administration (e.g., sterile saline or 10% DMSO in saline). The final concentration should be prepared based on the desired dosage.
-
Lipopolysaccharide (LPS) Solution: Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline. Dilute to the final working concentration for injection.
Experimental Design and Workflow
A representative experimental workflow is depicted below.
Caption: Proposed experimental workflow for evaluating ICCB-19.
Treatment Protocol
-
Grouping:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: ICCB-19 (low dose) + LPS
-
Group 4: ICCB-19 (high dose) + LPS
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
-
Induce systemic inflammation by i.p. injection of LPS (e.g., 1-5 mg/kg).
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At predetermined time points (e.g., 2, 6, and 24 hours post-LPS), collect blood samples via cardiac puncture under anesthesia for serum cytokine analysis.
-
Euthanize mice and collect tissues (e.g., liver, spleen, lungs) for histological analysis and gene expression studies.
-
Endpoint Analysis
-
Serum Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex bead-based assays.
-
Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to assess the expression of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate immune cell infiltration and tissue damage.
Data Presentation
The following tables represent hypothetical data based on the expected anti-inflammatory effects of this compound.
Table 1: Effect of ICCB-19 on Serum Cytokine Levels (pg/mL) 2 hours post-LPS Challenge
| Treatment Group | TNF-α | IL-6 | IL-1β |
| Vehicle + Saline | 15 ± 5 | 20 ± 8 | 12 ± 4 |
| Vehicle + LPS | 2500 ± 300 | 1500 ± 200 | 800 ± 100 |
| ICCB-19 (low dose) + LPS | 1500 ± 250 | 900 ± 150 | 500 ± 80 |
| ICCB-19 (high dose) + LPS | 800 ± 150 | 450 ± 100 | 250 ± 50** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. |
Table 2: Effect of ICCB-19 on Inflammatory Gene Expression in Liver (Fold Change vs. Control) 6 hours post-LPS Challenge
| Treatment Group | Tnf | Il6 | Nos2 |
| Vehicle + Saline | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Vehicle + LPS | 50 ± 8 | 80 ± 12 | 100 ± 15 |
| ICCB-19 (low dose) + LPS | 30 ± 6 | 45 ± 9 | 60 ± 10 |
| ICCB-19 (high dose) + LPS | 15 ± 4 | 20 ± 5 | 30 ± 7** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + LPS group. |
Conclusion
This compound presents a targeted approach to mitigating inflammation by inhibiting the TRADD-mediated signaling pathway. The provided protocols offer a framework for the preclinical evaluation of its efficacy in a mouse model of systemic inflammation. The expected outcomes, including the reduction of pro-inflammatory cytokines and gene expression, would support the further development of ICCB-19 as a novel anti-inflammatory therapeutic. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
References
Application Notes and Protocols for Cell Viability Assessment Following ICCB-19 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ICCB-19 hydrochloride is a potent and specific small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein.[1] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts the formation of signaling complexes crucial for both apoptosis and inflammatory pathways.[1] Specifically, it interferes with the interaction between TRADD and TRAF2, leading to an indirect inhibition of RIPK1 kinase activity and a modulation of downstream signaling events.[1] Notably, ICCB-19 has been shown to inhibit RIPK1-dependent apoptosis and bortezomib-induced apoptosis with an IC50 of approximately 1 µM.[1] Furthermore, ICCB-19 is a known inducer of autophagy, promoting the K63-linked ubiquitination of Beclin-1.[1] These dual activities make ICCB-19 a valuable tool for investigating the intricate relationship between cell death and survival pathways.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using a standard colorimetric MTT assay. The provided methodologies are applicable to various cancer cell lines, with specific examples for Jurkat (a human T-lymphocyte cell line) and HeLa (a human cervical cancer cell line), both of which are commonly used in apoptosis and cell viability studies.
Data Presentation
The following table summarizes the expected quantitative data from a cell viability assay with this compound treatment. The IC50 value represents the concentration of the compound required to inhibit the biological process by 50%.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| This compound | Jurkat | Apoptosis Inhibition | 24 hours | ~ 1 µM | [1] |
| This compound | HeLa | Cell Viability (MTT) | 48 hours | Cell line dependent | N/A |
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent (HeLa) or suspension (Jurkat) cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]
Materials:
-
This compound
-
HeLa or Jurkat cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For Adherent Cells (HeLa): Trypsinize and resuspend cells in complete culture medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
For Suspension Cells (Jurkat): Resuspend cells in complete culture medium. Seed 20,000-50,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest ICCB-19 concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For Suspension Cells: Add 100 µL of solubilization solution directly to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
Caption: ICCB-19 inhibits TRADD, affecting apoptosis and autophagy.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with ICCB-19.
Logical Relationship of ICCB-19's Dual Action
Caption: ICCB-19 dually regulates apoptosis and autophagy.
References
Application Note: Investigating the TRADD-TRAF2 Interaction Using Co-Immunoprecipitation and its Modulation by ICCB-19 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway is a critical regulator of cellular processes including inflammation, apoptosis, and immune responses. Upon TNF-α binding, TNFR1 recruits the adaptor protein TRADD (TNFRSF1A-associated via death domain), which in turn serves as a scaffold for the assembly of a larger signaling complex. A key interaction within this complex is the binding of TRADD to TNF receptor-associated factor 2 (TRAF2).[1][2][3] This interaction is essential for the activation of the NF-κB and JNK signaling pathways, which promote cell survival and inflammation.[4][5] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making the TRADD-TRAF2 interaction a compelling target for therapeutic intervention.
ICCB-19 hydrochloride is a small molecule inhibitor that has been identified as a disruptor of the TRADD-TRAF2 interaction.[6] It binds to the N-terminal domain of TRADD, preventing its association with TRAF2.[6] This application note provides a detailed protocol for studying the TRADD-TRAF2 interaction using co-immunoprecipitation (Co-IP) and for evaluating the inhibitory effect of this compound on this protein-protein interaction in a cellular context.
Principle of the Assay
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions in their native cellular environment. The principle of Co-IP is based on the specific recognition of a "bait" protein by an antibody. This antibody is then captured, typically by protein A/G-conjugated beads, thereby isolating the bait protein and any interacting "prey" proteins from a cell lysate.[7] The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. In this protocol, either TRADD or TRAF2 can serve as the bait protein to pull down its interacting partner. The addition of this compound to the cell culture medium prior to cell lysis allows for the investigation of its ability to disrupt the TRADD-TRAF2 interaction.
Materials and Reagents
-
HEK293T cells (or other suitable cell line expressing TRADD and TRAF2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (MedChemExpress, Cat. No. HY-112048A or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, with freshly added protease and phosphatase inhibitor cocktail.[8]
-
Primary antibodies:
-
Anti-TRADD antibody (for immunoprecipitation and/or Western blotting)
-
Anti-TRAF2 antibody (for immunoprecipitation and/or Western blotting)
-
-
IgG control antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Signaling Pathway Diagram
Caption: TNFR1 signaling cascade initiated by TNF-α, leading to NF-κB activation. This compound specifically inhibits the interaction between TRADD and TRAF2.
Experimental Workflow Diagram
Caption: A step-by-step workflow for performing a co-immunoprecipitation experiment to study the effect of this compound on the TRADD-TRAF2 interaction.
Experimental Protocol
Cell Culture and Treatment
-
Seed HEK293T cells in 10 cm dishes and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control). A starting concentration of 1-10 µM ICCB-19 is recommended, with an incubation time of 4-6 hours.[6][9] The optimal concentration and incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Following incubation, wash the cells twice with ice-cold PBS.
Cell Lysate Preparation
-
Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer (supplemented with protease and phosphatase inhibitors) to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reserve a small aliquot (e.g., 50 µg of protein) of the lysate as an "input" control.
Immunoprecipitation
-
Dilute the cleared lysate to a final protein concentration of 1-2 mg/mL with Co-IP Lysis/Wash Buffer.
-
Pre-clearing (Optional but Recommended): Add 20 µL of protein A/G beads to 1 mg of cell lysate and incubate for 1 hour at 4°C on a rotator. This step helps to reduce non-specific binding.[10]
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube.
-
Add the primary antibody (e.g., anti-TRADD or anti-TRAF2) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of lysate is recommended.
-
As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the pre-cleared lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
Immune Complex Capture and Washing
-
Add 30 µL of equilibrated protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
Elution and Sample Preparation
-
After the final wash, remove all residual buffer.
-
Add 30-50 µL of 2X SDS-PAGE loading buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the samples to pellet the beads, and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
Western Blot Analysis
-
Load the eluted samples and the "input" control onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the "prey" protein (e.g., if you immunoprecipitated TRADD, probe with an anti-TRAF2 antibody) overnight at 4°C.
-
To confirm successful immunoprecipitation, a separate blot can be probed with the antibody against the "bait" protein.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Effect of this compound on TRADD-TRAF2 Interaction
| Treatment Group | IP Antibody | Western Blot Antibody | Co-immunoprecipitated Protein Level (Relative to Input and Vehicle Control) |
| Vehicle (DMSO) | Anti-TRADD | Anti-TRAF2 | +++ |
| ICCB-19 (1 µM) | Anti-TRADD | Anti-TRAF2 | ++ |
| ICCB-19 (5 µM) | Anti-TRADD | Anti-TRAF2 | + |
| ICCB-19 (10 µM) | Anti-TRADD | Anti-TRAF2 | +/- |
| Vehicle (DMSO) | IgG Control | Anti-TRAF2 | - |
| Input | - | Anti-TRADD | +++ |
| Input | - | Anti-TRAF2 | +++ |
This table represents hypothetical data to illustrate the expected dose-dependent inhibitory effect of this compound. Actual results may vary.
Table 2: Quantitative Analysis of this compound Activity
| Compound | Target | Assay | IC₅₀ |
| This compound | TRADD-TRAF2 Interaction | RIPK1-dependent apoptosis (RDA) inhibition | ~1 µM[6] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | Insufficient washing | Increase the number of wash steps (from 3 to 5). |
| Non-specific antibody binding | Use a high-quality, validated antibody. Perform a pre-clearing step with beads before adding the primary antibody.[10] | |
| No or Weak Signal of Co-IP Protein | Protein-protein interaction is weak or transient | Use a gentle lysis buffer with lower detergent concentrations. Consider cross-linking agents before lysis. |
| Incorrect antibody for IP | Ensure the antibody is validated for immunoprecipitation and recognizes the native protein conformation. | |
| Low expression of target proteins | Use a cell line with higher expression levels or transfect cells with plasmids encoding the proteins of interest. | |
| Inhibitor (ICCB-19) shows no effect | Insufficient concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Compound instability | Prepare fresh stock solutions of this compound. |
Conclusion
This application note provides a comprehensive protocol for the investigation of the TRADD-TRAF2 protein-protein interaction using co-immunoprecipitation and for assessing the inhibitory activity of this compound. By following this detailed methodology, researchers can effectively study this critical interaction in the TNFR1 signaling pathway and evaluate potential therapeutic agents designed to modulate it. Proper controls and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. The tumor necrosis factor receptor 2 signal transducers TRAF2 and c-IAP1 are components of the tumor necrosis factor receptor 1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Live-Cell Imaging of Autophagy with ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ICCB-19 hydrochloride for the induction and real-time visualization of autophagy in live cells. The protocols detailed below, along with the accompanying data and diagrams, are intended to facilitate the study of autophagy modulation for basic research and drug discovery applications.
Introduction
This compound is a potent and specific inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein.[1][2] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with TRAF2, leading to the induction of autophagy.[1][3] This induction is mediated through the K63-linked ubiquitination of Beclin-1, a key step in the initiation of the autophagic process.[1] Unlike many other autophagy inducers, ICCB-19 acts independently of the mTOR pathway.[1] These characteristics make ICCB-19 a valuable tool for studying TRADD-mediated signaling and for inducing autophagy in a controlled manner for live-cell imaging studies.
Mechanism of Action
This compound functions by targeting the protein-protein interaction between TRADD and TRAF2. This disruption allows for the E3 ubiquitin ligases cIAP1 and cIAP2, in conjunction with TRAF2, to mediate the K63-linked ubiquitination of Beclin-1.[1] This ubiquitination event is a critical signal for the recruitment of the autophagy machinery and the subsequent formation of autophagosomes.
Figure 1. Signaling pathway of this compound-induced autophagy.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays.
| Parameter | Value | Cell Type(s) | Reference |
| Autophagy Induction Concentration | 10 µM | Various | [1] |
| Apoptosis Inhibition (IC50) | ~1 µM | Jurkat, MEFs | [1] |
| RIPK1-dependent Apoptosis (RDA) Inhibition (IC50) | ~1 µM | - | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Autophagy Induction using a Fluorescently-Tagged LC3 Reporter
This protocol describes the use of a genetically encoded fluorescent reporter, such as GFP-LC3 or RFP-LC3, to visualize the formation of autophagosomes in real-time following treatment with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding a fluorescently-tagged LC3 (e.g., pEGFP-LC3)
-
Transfection reagent
-
This compound
-
Live-cell imaging medium
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging. Cells should be at 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with the fluorescently-tagged LC3 plasmid according to the manufacturer's instructions for the chosen transfection reagent. Allow 24-48 hours for protein expression.
-
ICCB-19 Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of imaging, dilute the ICCB-19 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10 µM).
-
Replace the culture medium in the imaging dish with the ICCB-19 containing medium.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO2).
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for a duration of several hours to observe the dynamics of autophagosome formation.
-
-
Data Analysis:
-
Quantify the number of fluorescent puncta (autophagosomes) per cell at different time points.
-
Measure the intensity of the fluorescent signal associated with the puncta.
-
Analyze the movement and fusion of autophagosomes.
-
Figure 2. Experimental workflow for live-cell imaging of autophagy.
Protocol 2: Quantification of Autophagic Flux using a Tandem Fluorescent LC3 Reporter
To measure autophagic flux (the entire process of autophagy, including lysosomal degradation), a tandem fluorescent reporter such as mRFP-GFP-LC3 is recommended. In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while the mRFP signal persists.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmid encoding mRFP-GFP-LC3
-
Transfection reagent
-
This compound
-
Live-cell imaging medium
-
Confocal microscope with dual-channel imaging capabilities
Procedure:
-
Cell Preparation: Follow steps 1 and 2 from Protocol 1, using the mRFP-GFP-LC3 plasmid for transfection.
-
ICCB-19 Treatment: Treat cells with this compound as described in step 3 of Protocol 1.
-
Live-Cell Imaging:
-
Acquire images in both the green (GFP) and red (mRFP) channels simultaneously.
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes will appear as red-only puncta.
-
-
Data Analysis:
-
Quantify the number of yellow and red puncta per cell over time.
-
An increase in red-only puncta indicates an increase in autophagic flux.
-
Data Presentation
| Treatment | Average Number of GFP-LC3 Puncta per Cell (Mean ± SD) | Average Number of mRFP-only Puncta per Cell (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.8 | 1.2 ± 0.5 |
| ICCB-19 (10 µM) | 15.8 ± 3.2 | 8.7 ± 2.1 |
| Positive Control (e.g., Rapamycin) | 18.2 ± 4.1 | 10.5 ± 2.9 |
Note: The data presented in this table are exemplary and will vary depending on the cell line, experimental conditions, and imaging parameters.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal transfection reagent or protocol; unhealthy cells. | Optimize transfection conditions; ensure cells are healthy and at the correct confluency. |
| High background fluorescence | Overexpression of the fluorescent protein. | Use a weaker promoter or a lower amount of plasmid for transfection; perform a media change before imaging. |
| Phototoxicity | Excessive laser power or exposure time. | Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio. |
| No induction of autophagy | Inactive compound; cell line not responsive. | Verify the activity of the ICCB-19 stock; test different cell lines. |
Conclusion
This compound is a valuable pharmacological tool for inducing autophagy through a TRADD-dependent, mTOR-independent mechanism. The protocols outlined in these application notes provide a framework for utilizing ICCB-19 in conjunction with fluorescent reporters to visualize and quantify autophagy in live cells, offering insights into the dynamic regulation of this fundamental cellular process.
References
Application Notes and Protocols for ICCB-19 Hydrochloride in Necroptosis Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2] The core of the necroptosis signaling pathway is orchestrated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[3] ICCB-19 hydrochloride is a small molecule inhibitor that targets a key upstream regulator of this pathway, providing a valuable tool for the investigation of necroptosis.
This compound is an inhibitor of TNFRSF1A-Associated via Death Domain (TRADD).[4][5][6] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts the interaction between TRADD and TNF Receptor-Associated Factor 2 (TRAF2).[4][7] This interference with the formation of the initial signaling complex (Complex I) indirectly inhibits the kinase activity of RIPK1, a critical step in the initiation of the necroptotic cascade.[4][8] These application notes provide detailed protocols for utilizing this compound to study its effects on necroptosis signaling.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Notes | Reference |
| This compound | ||||
| IC50 (RIPK1-dependent apoptosis) | ~1 µM | Jurkat cells | Inhibition of Bortezomib-induced apoptosis. | [4] |
| Effective Concentration | 10 µM | Chondrocytes | Effectively repressed TNF-α-provoked phosphorylation of RIPK1, TAK1, IKKα/β, IκBα, and P65. | [5] |
Signaling Pathways and Mechanisms
To visualize the critical role of TRADD and the inhibitory action of ICCB-19 in the necroptosis signaling pathway, the following diagrams are provided.
Caption: Overview of the TNF-α induced necroptosis signaling cascade.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of TRADD ameliorates chondrocyte necroptosis and osteoarthritis by blocking RIPK1-TAK1 pathway and restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: ICCB-19 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a potent and specific small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein. By binding to the N-terminal domain of TRADD, this compound disrupts its interaction with both the C-terminal domain of TRADD and TRAF2. This interference with protein-protein interactions indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). The primary reported downstream effects of this compound are the inhibition of apoptosis and the induction of autophagy. While its role has been investigated in the context of cellular homeostasis and neurodegenerative diseases, its specific application and effects in cancer cell lines are not yet extensively documented in publicly available literature.
These application notes provide an overview of the known mechanism of action of this compound and offer detailed, generalized protocols for researchers to investigate its potential therapeutic effects in various cancer cell lines.
Mechanism of Action
This compound targets a key signaling node in the tumor necrosis factor (TNF) receptor pathway. Its primary mechanism involves the inhibition of TRADD, which leads to a cascade of downstream effects, including the modulation of apoptosis and autophagy. A significant finding is its ability to inhibit Bortezomib-induced and RIPK1-dependent apoptosis (RDA) with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[1]
Application in Cancer Cell Lines: Data Summary
As of the latest literature review, specific quantitative data on the effects of this compound on the proliferation, apoptosis, and cell cycle of a broad range of cancer cell lines are not yet published. The table below summarizes the currently available inhibitory concentration data. Researchers are encouraged to use the protocols provided in the following sections to generate such data for their cancer cell lines of interest.
| Compound | Effect | Cell Line | IC50 |
| This compound | Inhibition of Bortezomib-induced and RIPK1-dependent apoptosis | Jurkat (human T lymphocyte leukemia) | ~ 1 µM[1] |
Experimental Protocols
The following are detailed protocols that can be adapted to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. To detach the adherent cells, use a gentle cell scraper or a mild trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer
This document is intended for research use only. The protocols provided are generalized and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical reagents.
References
Application Notes and Protocols for Assessing Apoptosis with ICCB-19 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICCB-19 hydrochloride is a potent and specific small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein.[1][2] TRADD is a critical adaptor protein in the tumor necrosis factor (TNF) signaling pathway, playing a pivotal role in mediating both pro-survival signals, through NF-κB activation, and pro-apoptotic signals.[3][4][5] this compound binds to the N-terminal domain of TRADD, thereby disrupting its interaction with downstream signaling molecules like TRAF2 and RIPK1.[2][6] This interference with TRADD function allows for the specific modulation of apoptosis. These application notes provide detailed protocols for utilizing this compound to assess its apoptosis-modulating effects in cultured cells.
Mechanism of Action
This compound has been demonstrated to inhibit both extrinsic and intrinsic apoptotic pathways. It effectively blocks RIPK1-dependent apoptosis (RDA) and proteasomal stress-induced apoptosis.[6] The primary mechanism of this compound involves the inhibition of TRADD, which prevents the formation of the apoptotic signaling complex (Complex II) typically composed of TRADD, FADD, and pro-caspase-8.[4][5] By inhibiting TRADD, this compound can protect cells from apoptosis induced by various stimuli.
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in inhibiting apoptosis in different cell lines and conditions.
| Cell Line | Apoptosis Inducer | This compound Concentration | Effect | Reference |
| Jurkat cells | Velcade (Bortezomib) (50 nM) | ~1 µM (IC50) | Protection from apoptosis | [2][7][8] |
| Mouse Embryonic Fibroblasts (MEFs) | mTNF (1 ng/mL) + 5Z-7-Oxozeaenol (0.5 µM) | ~1 µM (IC50) | Protection from RIPK1-dependent apoptosis (RDA) | [2][8] |
| RGC-5 cells | mTNF (0.5 ng/mL) + TAK1 inhibitor (0.5 µM) | 10 µM | Protection from apoptosis | [8] |
| H4-GFP-LC3 cells | Not applicable (autophagy induction) | 10 µM | Induction of autophagy | [8] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis Inhibition by this compound using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes a method to quantify the anti-apoptotic effect of this compound in cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., Jurkat, MEFs)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Bortezomib for Jurkat cells, TNFα/smac mimetic for MEFs)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Incubate for 1-2 hours prior to adding the apoptosis-inducing agent.
-
Add the apoptosis-inducing agent at a predetermined optimal concentration.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with this compound only
-
Cells treated with the vehicle (DMSO) at the highest concentration used for this compound dilutions.
-
-
Incubate the cells for the appropriate duration to induce apoptosis (e.g., 8-24 hours, depending on the cell line and inducer).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate gates to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Record the percentage of cells in each quadrant for each condition.
-
Mandatory Visualizations
Caption: Workflow for assessing ICCB-19's anti-apoptotic effects.
Caption: ICCB-19 inhibits TRADD-mediated apoptosis signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of TRADD in TRAIL-induced apoptosis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.cn [glpbio.cn]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting ICCB-19 hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICCB-19 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of TNFRSF1A-Associated via Death Domain (TRADD). It functions by binding to the N-terminal domain of TRADD, which disrupts its interaction with both the C-terminal domain of TRADD and TRAF2. This disruption indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Furthermore, ICCB-19 has been shown to induce autophagy.[1]
Q2: What are the primary research applications for this compound?
A2: Given its mechanism of action, this compound is primarily used in research to:
-
Inhibit TRADD-mediated signaling pathways.
-
Indirectly inhibit RIPK1 kinase activity.
-
Induce autophagy for studies on cellular homeostasis and protein degradation.[1]
-
Investigate the roles of TRADD and RIPK1 in apoptosis and inflammation.
Q3: How should this compound be stored?
A3: this compound powder should be stored at 4°C, sealed, and protected from moisture and light. For long-term storage, it is recommended to store the powder desiccated at 2-8°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Solubility and Solution Preparation
Summary of this compound Solubility
The solubility of this compound can vary between batches and suppliers. The following table summarizes reported solubility data. It is crucial to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Reported Solubility | Concentration (Molar) | Notes |
| Water | ≥ 100 mg/mL[1] | ≥ 342.65 mM | May require sonication to fully dissolve. For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use.[1] |
| DMSO | 83.33 mg/mL[1] | 285.53 mM | Requires sonication.[1] Note that some suppliers report lower solubility (e.g., 2 mg/mL). |
| Ethanol | 58 mg/mL | 198.73 mM |
Troubleshooting Guide
Problem 1: this compound is not dissolving completely in the chosen solvent.
-
Question: I am having difficulty fully dissolving this compound in my chosen solvent, even at concentrations reported to be soluble. What steps can I take?
-
Answer:
-
Increase Sonication Time: Some hydrochloride salts require significant energy to dissolve. Place your vial in an ultrasonic bath for 15-30 minutes. Ensure the vial is properly sealed to prevent solvent evaporation.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the dissolution rate. Avoid excessive heat, as it may degrade the compound.
-
Use Fresh, Anhydrous Solvent: For organic solvents like DMSO, ensure they are high-purity and anhydrous. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds.[1] Use a fresh, unopened bottle of solvent whenever possible.
-
pH Adjustment (for aqueous solutions): The pH of your water can affect the solubility of hydrochloride salts. If you are using water and observing poor solubility, try adjusting the pH to a slightly acidic range (e.g., pH 5-6) with a small amount of dilute HCl.
-
Re-evaluate Concentration: You may be exceeding the solubility limit for your specific batch of the compound. Try preparing a more dilute solution.
-
Problem 2: My this compound solution appears cloudy or has formed a precipitate after storage.
-
Question: My stock solution was clear initially, but now it is cloudy or contains a precipitate. What could be the cause and how can I resolve this?
-
Answer:
-
Precipitation from Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to precipitate out. It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Solvent Evaporation: Ensure your storage vials are tightly sealed. Over time, solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.
-
Compound Instability: While stable for extended periods when stored correctly, degradation can occur. If the solution has been stored for a long time, especially at -20°C, it may be necessary to prepare a fresh stock.
-
Attempt to Re-dissolve: Before discarding, you can try to re-dissolve the precipitate by gentle warming (to 37°C) and sonication, as described in Problem 1. If the precipitate does not dissolve, it is best to prepare a fresh solution.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.9184 mg of this compound (Molecular Weight: 291.84 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Tightly cap the vial and vortex briefly. Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved. This may take 15-30 minutes. Gentle warming to 37°C can be used in conjunction with sonication if needed.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparing an In Vivo Formulation
This protocol is adapted from MedchemExpress and yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a DMSO Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
References
reducing off-target effects of ICCB-19 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ICCB-19 hydrochloride in their experiments. Our goal is to help you mitigate potential off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the TNFRSF1A Associated Via Death Domain (TRADD) protein.[1][2] It functions by binding to the N-terminal domain of TRADD, which disrupts its interaction with TRAF2 (TNF receptor-associated factor 2).[1] This disruption indirectly inhibits the kinase activity of RIPK1 (Receptor-Interacting Protein Kinase 1) and induces autophagy.[1][3]
Q2: What are the known downstream effects of this compound treatment?
A2: By inhibiting TRADD, this compound has been shown to suppress the TNF-α-induced activation of the RIPK1-TAK1-NF-κB signaling pathway. Specifically, treatment with 10 μM ICCB-19 has been demonstrated to repress the phosphorylation of RIPK1, TAK1, IKKα/β, IκBα, and p65.[4] Additionally, ICCB-19 promotes autophagy by mediating the K63-linked ubiquitination of beclin 1.[1]
Q3: What is the reported IC50 value for this compound?
A3: this compound has a reported half-maximal inhibitory concentration (IC50) of approximately 1 μM for inhibiting RIPK1-dependent apoptosis (RDA).[1]
Q4: Is this compound known to have significant off-target effects?
A4: While a comprehensive off-target profile for this compound is not publicly available, a closely related and improved derivative, Apostatin-1 (Apt-1), has been screened against a panel of 97 kinases and showed no significant off-target activity. This suggests that ICCB-19 may also have a favorable selectivity profile. However, it is always recommended to perform appropriate control experiments to validate that the observed effects are on-target.
Q5: What is a recommended starting concentration for in vitro experiments?
A5: A concentration of 10 μM has been frequently used in cell-based assays to effectively inhibit the TRADD-mediated signaling pathway and induce autophagy.[1][4] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No inhibition of RIPK1, TAK1, or NF-κB pathway phosphorylation is observed after ICCB-19 treatment. | 1. Suboptimal Concentration: The concentration of ICCB-19 may be too low for your specific cell line or experimental conditions. 2. Inactive Compound: The compound may have degraded due to improper storage. 3. Short Incubation Time: The pre-incubation time with ICCB-19 before stimulation may be insufficient. 4. Cellular Context: The targeted pathway may not be active or may be regulated differently in your cell model. | 1. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration. 2. Ensure this compound is stored at 4°C for short-term use or -20°C to -80°C for long-term storage, protected from light and moisture.[1] Prepare fresh stock solutions regularly. 3. Increase the pre-incubation time with ICCB-19 before adding the stimulus (e.g., TNF-α). A 2-hour pre-incubation has been shown to be effective.[4] 4. Confirm the activation of the NF-κB pathway in your cells upon stimulation using a positive control. |
| Unexpected or widespread cytotoxicity is observed at the intended effective concentration. | 1. Off-target Toxicity: Although likely selective, off-target effects at higher concentrations cannot be entirely ruled out. 2. Cell Line Sensitivity: Your cell line may be particularly sensitive to the compound or its solvent (e.g., DMSO). 3. On-target Apoptosis: The intended inhibition of pro-survival signaling in certain cell types could be leading to cell death. | 1. Titrate down the concentration of ICCB-19 to the lowest effective dose. 2. Include a vehicle-only (e.g., DMSO) control to assess solvent toxicity. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 3. Perform a cell viability assay (see protocol below) with a range of ICCB-19 concentrations. Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cytotoxicity is apoptosis-dependent. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent Compound Preparation: Variations in the preparation of stock and working solutions. 3. Stimulus Variability: The activity of the stimulus (e.g., TNF-α) may vary between batches or with storage time. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase. 2. Prepare fresh working solutions of ICCB-19 from a validated stock for each experiment. 3. Aliquot and store the stimulus at the recommended temperature. Use a fresh aliquot for each experiment and validate its activity. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated RIPK1, TAK1, and NF-κB Pathway Proteins
Objective: To assess the inhibitory effect of this compound on the TNF-α-induced phosphorylation of key proteins in the RIPK1-TAK1-NF-κB pathway.
Materials:
-
Cells of interest (e.g., chondrocytes, MEFs)
-
Complete cell culture medium
-
This compound
-
TNF-α
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against: p-RIPK1, RIPK1, p-TAK1, TAK1, p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 5 ng/mL) for 15 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Autophagy Induction Assay (LC3-II Western Blot)
Objective: To confirm the induction of autophagy by this compound by detecting the conversion of LC3-I to LC3-II.
Materials:
-
Same as Protocol 1, with the addition of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibody against LC3.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 6 hours).[5] For an autophagy flux experiment, co-treat a set of wells with a lysosomal inhibitor for the last 2-4 hours of the ICCB-19 treatment.
-
Cell Lysis and Western Blot: Follow steps 4-8 of Protocol 1, using an anti-LC3 antibody for detection.
-
Data Analysis: An increase in the LC3-II band, and a further accumulation of LC3-II in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1803605-68-6|DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of TRADD ameliorates chondrocyte necroptosis and osteoarthritis by blocking RIPK1-TAK1 pathway and restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ICCB-19 Hydrochloride-Mediated Autophagy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with inducing autophagy using ICCB-19 hydrochloride.
FAQs: Understanding this compound and Autophagy
Q1: What is the mechanism of action for this compound in inducing autophagy?
This compound is an inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein.[1] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts TRADD's interaction with TRAF2.[1] This disruption promotes the K63-linked ubiquitination of Beclin 1, a key protein in the initiation of autophagy.[1] Ubiquitinated Beclin 1 then activates the VPS34 complex, leading to the formation of autophagosomes.[1]
Q2: How can I confirm that autophagy is successfully induced in my experiment?
Successful autophagy induction is typically confirmed by observing a combination of the following markers:
-
Increased LC3-II levels: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be detected by Western blotting.[2][3]
-
Decreased p62/SQSTM1 levels: p62/SQSTM1 is a protein that is selectively degraded during autophagy. A decrease in its levels, detectable by Western blot, indicates successful autophagic flux.[3][4]
-
Formation of GFP-LC3 puncta: In cells expressing a GFP-LC3 fusion protein, the redistribution of diffuse cytoplasmic fluorescence into distinct puncta represents the recruitment of LC3 to autophagosomes.[5][6] This can be visualized using fluorescence microscopy.
Q3: What are appropriate positive and negative controls for an autophagy induction experiment?
-
Positive Controls:
-
Rapamycin (B549165): An mTOR inhibitor that is a well-established inducer of autophagy.
-
Starvation: Culturing cells in nutrient-deprived media (e.g., Earle's Balanced Salt Solution - EBSS) robustly induces autophagy.
-
Torin1: A potent and specific mTOR inhibitor.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO or water).
-
Autophagy Inhibitors: Co-treatment with inhibitors like 3-Methyladenine (3-MA) or Bafilomycin A1 can confirm that the observed effects are autophagy-dependent.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to deplete core autophagy genes (e.g., ATG5, ATG7, or Beclin 1) can serve as a negative control.
-
Troubleshooting Guide: this compound Not Inducing Autophagy
If you are not observing the expected induction of autophagy after treatment with this compound, consider the following potential issues and solutions.
Problem 1: Issues with the Compound
| Potential Cause | Suggested Solution |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A common starting concentration is 10 µM.[1] |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. For storage, refer to the manufacturer's recommendations; typically, stock solutions can be stored at -80°C for up to 6 months.[1] Ensure proper handling and avoid repeated freeze-thaw cycles. |
| Poor Solubility | Confirm the solubility of this compound in your chosen solvent (e.g., DMSO, water, or ethanol) and cell culture medium.[7] Visually inspect for any precipitation after adding it to the medium. |
Problem 2: Cell Line-Specific Issues
| Potential Cause | Suggested Solution |
| Low Endogenous Levels of TRADD or Beclin 1 | Verify the expression levels of key proteins in the ICCB-19 signaling pathway (TRADD, TRAF2, Beclin 1) in your cell line via Western blot. If expression is low, consider using a different cell line known to have a robust autophagic response. |
| Defective Autophagy Machinery | Ensure your cell line has a functional autophagy pathway. Test the response to a well-established autophagy inducer like rapamycin or starvation. If the cells do not respond to these stimuli, there may be an underlying defect in their autophagy machinery. |
| Dominant-Negative Mutations in Pathway Components | In some cancer cell lines, mutations in autophagy-related genes can impair the process. Review the literature for your specific cell line to check for any known mutations that might affect autophagy. |
Problem 3: Experimental and Methodological Issues
| Potential Cause | Suggested Solution |
| Inadequate Treatment Duration | Perform a time-course experiment to determine the optimal incubation time for this compound treatment. Autophagy induction is a dynamic process, and the peak response time can vary between cell lines. |
| Insensitive Detection Method | Western blotting for LC3-II can sometimes be challenging due to low signal. Ensure you are using an antibody validated for detecting both LC3-I and LC3-II. Consider using an autophagy flux assay for a more dynamic and sensitive measurement. |
| Misinterpretation of Autophagic Flux | An accumulation of autophagosomes (increased LC3-II and GFP-LC3 puncta) can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these, perform an autophagic flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1.[8][9] A further increase in LC3-II levels in the presence of the inhibitor confirms an increase in autophagic flux. |
| Off-Target Effects | While ICCB-19 is a TRADD inhibitor, off-target effects are always a possibility with small molecules.[10][11][12] To confirm that the expected pathway is being modulated, you can perform a knockdown of TRADD and observe if this phenocopies the effect (or lack thereof) of ICCB-19. |
Experimental Protocols
Western Blotting for LC3-I/II and p62/SQSTM1
This protocol allows for the quantitative assessment of key autophagy markers.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to LC3-II and p62, and normalize to the loading control.
Fluorescence Microscopy for GFP-LC3 Puncta
This method allows for the visualization of autophagosome formation.
Methodology:
-
Cell Culture and Transfection: Plate cells on glass coverslips and, if not using a stable cell line, transfect with a GFP-LC3 expression vector.
-
Treatment: Treat the cells with this compound, a positive control (e.g., rapamycin), and a vehicle control.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Staining: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. A significant increase in puncta in treated cells compared to controls indicates autophagy induction.
Autophagic Flux Assay with Bafilomycin A1
This assay is crucial for distinguishing between autophagy induction and blockage of autophagosome degradation.
Methodology:
-
Experimental Setup: For each condition (vehicle control, this compound), prepare two sets of samples.
-
Treatment: Treat one set of cells with the vehicle or this compound alone. Treat the other set with the vehicle or this compound in combination with Bafilomycin A1 (typically 100 nM) for the last 2-4 hours of the incubation period.
-
Sample Collection and Analysis: Harvest the cells and analyze LC3-II levels by Western blotting as described in Protocol 1.
-
Interpretation:
-
If this compound induces autophagy, you will see an increase in LC3-II levels compared to the vehicle control. This increase will be further enhanced in the presence of Bafilomycin A1.
-
If this compound blocks autophagic flux, you will see an increase in LC3-II, but there will be no further increase upon co-treatment with Bafilomycin A1.
-
Visualizations
Signaling Pathway of this compound in Autophagy Induction
Caption: ICCB-19 inhibits TRADD, promoting Beclin 1 ubiquitination and autophagy.
Troubleshooting Workflow for Failed Autophagy Induction
Caption: A logical workflow for troubleshooting failed autophagy induction.
Experimental Workflow for Validating Autophagy
Caption: A comprehensive workflow for validating autophagy induction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GFP-LC3 puncta assay [bio-protocol.org]
- 6. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. evandrofanglab.com [evandrofanglab.com]
- 9. Autophagic flux analysis [protocols.io]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with ICCB-19 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with ICCB-19 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Our FAQs and troubleshooting guides are designed to help researchers identify and resolve common issues that may arise during the use of this compound, ensuring more consistent and reliable experimental outcomes.
Q1: Why am I observing inconsistent or no induction of autophagy with this compound treatment?
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type specific. An IC50 of approximately 1 µM has been reported for inhibiting RIPK1-dependent apoptosis.[1][2][3] For autophagy induction, a concentration of 10 µM has been used effectively.[1][2]
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Improper Compound Handling and Storage: this compound solution stability is critical. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Repeated freeze-thaw cycles should be avoided.
-
Troubleshooting: Prepare fresh working solutions from a properly stored stock for each experiment. Ensure the compound is fully dissolved before use.
-
-
Cell Line-Specific Differences: The cellular machinery for autophagy and the expression levels of TRADD and its interacting partners can vary significantly between different cell lines, leading to varied responses.
-
Troubleshooting: Confirm the expression of key proteins in the pathway (e.g., TRADD, TRAF2, Beclin-1) in your cell model. Consider using a positive control for autophagy induction to validate your assay.
-
Q2: I am seeing significant cell toxicity or apoptosis at concentrations expected to be cytoprotective. What could be the reason?
Possible Causes and Solutions:
-
Off-Target Effects: While ICCB-19 is a TRADD inhibitor, high concentrations may lead to off-target effects, causing unexpected cellular responses.
-
Troubleshooting: Lower the concentration of this compound and shorten the treatment duration. It is crucial to perform a thorough dose-response and time-course analysis to identify a therapeutic window.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1][2]
-
Troubleshooting: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experimental groups, including a vehicle-only control.
-
-
Compound Purity and Stability: Degradation of the compound could potentially lead to the formation of cytotoxic byproducts.
Q3: The solubility of my this compound seems poor, leading to precipitation in my media. How can I improve this?
Possible Causes and Solutions:
-
Incorrect Solvent or Preparation Method: While this compound is soluble in water and DMSO, improper dissolution techniques can lead to poor solubility.[1][2][3]
-
Troubleshooting: For in vitro studies, prepare a high-concentration stock solution in DMSO. Ultrasonic assistance may be required to fully dissolve the compound.[2] When preparing working solutions, add the stock solution to your aqueous media and mix thoroughly. Avoid preparing highly concentrated working solutions directly in aqueous buffers where solubility may be lower. For in vivo preparations, specific solvent mixtures are recommended (see table below).[2]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vitro Efficacy and Working Concentrations
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (Bortezomib-induced apoptosis) | ~ 1 µM | Jurkat cells | [1][3] |
| IC50 (RIPK1-dependent apoptosis) | ~ 2.01 µM | MEFs | [3][4] |
| Concentration for Autophagy Induction | 10 µM | - | [1][2] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| H₂O | ≥ 100 mg/mL (342.65 mM) | - | [1][2] |
| DMSO | 83.33 mg/mL (285.53 mM) | Requires sonication | [1][2] |
| DMSO | 58 mg/mL (198.73 mM) | - | [3][4] |
| DMSO | 2 mg/mL | Clear solution | |
| Ethanol | 58 mg/mL (198.73 mM) | - | [3][4] |
Table 3: Recommended Solvents for In Vivo Studies
| Solvent Composition | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (7.13 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (7.13 mM) | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (7.13 mM) | [2] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure thorough mixing.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubate the cells for the desired duration as determined by your experimental design.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting for autophagy markers like LC3-II, cell viability assays, or apoptosis assays).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting.
References
how to prevent ICCB-19 hydrochloride degradation in solution
Welcome to the technical support center for ICCB-19 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of any chemical compound in solution is influenced by several factors. For hydrochloride salts of small molecules like ICCB-19, the most critical factors include pH, temperature, light exposure, and the choice of solvent.[1] Oxidative stress is another common degradation pathway for many pharmaceuticals.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure maximum stability and shelf-life, stock solutions of this compound should be stored under specific conditions. Following the manufacturer's recommendations is crucial for maintaining the integrity of the compound.
| Storage Temperature | Duration | Storage Instructions |
| -80°C | Up to 6 months | Store in sealed, airtight vials, protected from moisture and light.[2][4] |
| -20°C | Up to 1 month | Store in sealed, airtight vials, protected from moisture and light.[2][4] |
Q3: How should I prepare and store working solutions for my experiments?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use.[2] If you are preparing an aqueous working solution from a stock in a solvent like DMSO, it is good practice to filter-sterilize the final solution using a 0.22 μm filter before use, especially for cell-based assays.[4]
Q4: Can I use water as a solvent for my stock solution?
A4: While this compound is soluble in water, using water as the primary solvent for long-term stock solutions is generally not recommended without specific stability data. If you choose to make an aqueous stock, it should be prepared fresh, filter-sterilized, and used promptly.[4] For long-term storage, DMSO is a more common choice for creating concentrated stock solutions.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of ICCB-19 in my assays.
This could be an indication that the compound has degraded in your solution. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that your stock solutions are stored at the correct temperature (-80°C for long-term) and are protected from light and moisture.[2][4] Ensure vials are properly sealed. |
| pH of the Solution | The pH of your experimental buffer or medium can significantly impact stability. Most drugs are stable in a pH range of 4-8.[1] Extreme pH levels can catalyze hydrolysis.[5] Consider measuring the pH of your final working solution. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your stock solution. Aliquoting the stock solution into single-use volumes upon initial preparation is highly recommended. |
| Extended Storage of Working Solutions | Do not store diluted working solutions for extended periods. It is best practice to prepare them fresh from a properly stored stock solution for each experiment.[2] |
| Light Exposure | Protect solutions from direct light, especially during storage and incubation, by using amber vials or covering containers with foil. Photodegradation can be a concern for many organic molecules.[6] |
| Oxidative Degradation | If your experimental medium contains components that can generate reactive oxygen species, or if it is exposed to air for prolonged periods at room temperature, oxidative degradation may occur.[2][7] Consider de-gassing your solvent or using antioxidants if compatible with your experimental setup. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Custom Buffer
This protocol outlines a general approach for researchers to determine the stability of this compound in their specific experimental solution. This is based on the principles of forced degradation studies.[8][9]
-
Preparation of ICCB-19 Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to your final working concentration (e.g., 10 µM) in your specific experimental buffer.
-
-
Incubation under Stress Conditions:
-
Temperature Stress: Aliquot the working solution into separate vials and incubate them at different temperatures (e.g., 4°C, room temperature (25°C), and an elevated temperature like 37°C or 40°C) for various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
pH Stress: Prepare your working solution in buffers with different pH values (e.g., pH 4, pH 7.4, and pH 9) and incubate at room temperature for the same time points.
-
Light Stress: Expose an aliquot of the working solution to direct UV light or intense visible light for defined periods, keeping a control sample wrapped in foil.
-
-
Sample Analysis:
-
At each time point, take a sample from each condition.
-
Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of intact this compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the percentage of degradation at each time point compared to the initial concentration (time 0).
-
This will provide an empirical understanding of the stability of this compound under your specific experimental conditions.
-
Visualizations
Caption: Workflow for proper handling of this compound solutions.
Caption: Potential chemical degradation pathways for ICCB-19.
Disclaimer: The information provided in this technical support center is based on general principles of chemical stability and available manufacturer data. Since specific degradation pathway studies for this compound are not widely published, researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. iipseries.org [iipseries.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Effective Dose of ICCB-19 Hydrochloride In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective in vivo dose of ICCB-19 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the TNF Receptor-Associated Death Domain (TRADD) protein.[1] It functions by binding to the N-terminal domain of TRADD, which disrupts its interaction with TRAF2 (TNF receptor-associated factor 2). This interference indirectly inhibits the kinase activity of RIPK1 (Receptor-Interacting Protein Kinase 1) and modulates downstream signaling pathways involved in apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1] Specifically, ICCB-19 has been shown to block apoptosis and promote autophagy.[2]
Q2: What is a typical starting dose for in vivo studies with this compound?
A2: A specific, universally effective in vivo dose for this compound has not been established in publicly available literature. The optimal dose is highly dependent on the animal model, the disease context, and the route of administration. However, based on its in vitro potency (IC50 of approximately 1 µM for inhibiting apoptosis), a preliminary dose-finding study is essential.[1] A common strategy for a new compound is to start with a screening of doses in a range such as 5, 10, 20, 40, and 80 mg/kg to determine the maximum tolerated dose (MTD).[3]
Q3: How can I formulate this compound for in vivo administration?
A3: A recommended formulation for preparing a clear solution of this compound for in vivo experiments involves a multi-solvent system. For a final concentration of ≥ 2.08 mg/mL, the following volumetric ratios can be used:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is recommended to prepare the working solution fresh on the day of use.[1]
Q4: How do I assess the in vivo efficacy of this compound in my model?
A4: The efficacy of this compound, as an inhibitor of apoptosis, can be assessed by measuring the extent of programmed cell death in the target tissue. Common methods for detecting apoptosis in vivo include:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V staining: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[4] This can be detected by immunohistochemistry on tissue sections.
-
Caspase activity assays: Measuring the activity of executioner caspases, such as caspase-3, provides a biochemical readout of apoptosis induction.[5]
These analyses are typically performed on tissue samples collected at the end of the study.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No observable therapeutic effect at the tested doses. | 1. Insufficient Drug Exposure: The dose may be too low, or the compound may have poor pharmacokinetic properties (e.g., rapid metabolism or clearance).2. Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease or may be resistant to the therapeutic mechanism.3. Suboptimal Dosing Schedule: The frequency of administration may not be sufficient to maintain a therapeutic concentration at the target site. | 1. Conduct a Dose-Escalation Study: Systematically increase the dose to identify a more effective concentration, while monitoring for toxicity.2. Perform Pharmacokinetic (PK) Analysis: Measure the concentration of ICCB-19 in plasma and the target tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]3. Re-evaluate the Animal Model: Ensure the model expresses the target (TRADD) and that the signaling pathway is relevant to the disease being studied.4. Adjust Dosing Frequency: Based on PK data, increase the frequency of administration to maintain therapeutic levels. |
| High toxicity or adverse effects observed. | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD).2. Off-target effects: The compound may be interacting with other proteins, leading to unintended toxicity.3. Formulation issues: The vehicle used for administration may be causing adverse reactions. | 1. Reduce the Dose: Lower the administered dose to a level that is well-tolerated.2. Monitor for Off-Target Effects: Assess the health of various organs through histopathology to identify potential off-target toxicities.3. Test a Vehicle-Only Control Group: Administer the formulation without ICCB-19 to determine if the vehicle is contributing to the observed toxicity. |
| High variability in response between animals. | 1. Inconsistent Drug Administration: Variations in the volume or technique of administration can lead to differing drug exposure.2. Biological Variability: Inherent biological differences between individual animals.3. Tumor Heterogeneity (if applicable): In cancer models, variations in tumor size and growth rate at the start of treatment. | 1. Ensure Consistent Administration: Use precise techniques for drug administration (e.g., oral gavage, intraperitoneal injection) and ensure all animals receive the correct volume.2. Increase Sample Size: A larger number of animals per group can help to account for biological variability.3. Randomize Animals: Randomize animals into treatment groups based on initial tumor volume or other relevant parameters to ensure even distribution. |
Experimental Protocols
Protocol 1: In Vivo Dose-Finding and Efficacy Study
-
Animal Model: Select an appropriate mouse model for your disease of interest.
-
Dose-Finding (Maximum Tolerated Dose - MTD):
-
Divide mice into groups (n=3-5 per group).
-
Administer single doses of this compound in an escalating manner (e.g., 5, 10, 20, 40, 80 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality for at least 7-14 days. The MTD is the highest dose that does not induce significant toxicity.
-
-
Efficacy Study:
-
Once the MTD is determined, design the efficacy study with at least 3 dose levels (e.g., a low, medium, and high dose below the MTD) and a vehicle control group (n=8-10 mice per group).
-
Administer this compound or vehicle according to the desired schedule (e.g., daily, twice weekly).
-
Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume in a xenograft model, behavioral scores in a neurological model).[8]
-
At the end of the study, collect tissues of interest for analysis of apoptosis (see Protocol 2).
-
-
Data Analysis:
-
Analyze efficacy data using appropriate statistical methods (e.g., ANOVA, t-test) to compare treatment groups to the vehicle control.
-
Plot dose-response curves to determine the effective dose range.
-
Protocol 2: Assessment of Apoptosis in Tissue Samples by TUNEL Staining
-
Tissue Preparation:
-
At the end of the in vivo study, euthanize animals and collect the target tissues.
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
TUNEL Staining (using a commercial kit):
-
Deparaffinize and rehydrate tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP.
-
Stop the reaction and wash the slides.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI. If using an enzymatic label (e.g., HRP), incubate with the substrate to develop the color.
-
-
Imaging and Quantification:
-
Image the stained sections using a fluorescence or brightfield microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells per field of view or as a percentage of total cells.
-
-
Statistical Analysis:
-
Compare the percentage of apoptotic cells between the different treatment groups and the vehicle control group using appropriate statistical tests.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Efficiency of ICCB-19 Hydrochloride in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ICCB-19 hydrochloride in primary cell cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Efficacy (e.g., no induction of autophagy or inhibition of apoptosis) | 1. Suboptimal Concentration: The concentration of ICCB-19 may be too low for the specific primary cell type. 2. Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect.[1][2] 3. Compound Instability: this compound may be degrading in the cell culture medium.[3] 4. Cell Health: Primary cells may be unhealthy or have a low metabolic rate, affecting their response. 5. High Serum Concentration: Serum proteins may bind to the compound, reducing its effective concentration.[4] | 1. Optimize Concentration: Perform a dose-response experiment starting with a range of concentrations (e.g., 0.1 µM to 20 µM). IC50 values from cell lines (~1 µM for apoptosis inhibition) can be a starting point.[5] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific endpoint. 3. Ensure Compound Stability: Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the incubator. For long-term experiments, consider replenishing the media with fresh compound. 4. Monitor Cell Health: Ensure primary cells are healthy and proliferating before treatment. Use appropriate culture conditions and handle cells gently. 5. Reduce Serum (if possible): If your primary cells can tolerate it, reduce the serum concentration during the treatment period. |
| High Cytotoxicity or Cell Death | 1. Concentration Too High: The concentration of ICCB-19 may be toxic to the specific primary cell type. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to toxicity.[6] | 1. Titrate Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Control Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control in your experiments. 3. Use Minimal Effective Concentration: Once the optimal concentration is determined, use the lowest effective concentration for your experiments to minimize potential off-target effects. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in pipetting the compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of a plate can concentrate the compound and affect cell growth.[1] 4. Compound Precipitation: The compound may be precipitating out of solution.[3] | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of a multi-well plate for experiments. Fill them with sterile PBS or media to maintain humidity. 4. Check Solubility: Visually inspect the media for any signs of precipitation after adding ICCB-19. Ensure the final concentration does not exceed its solubility limit in the culture medium. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an inhibitor of the TNFRSF1A Associated Via Death Domain (TRADD) protein.[7] It binds to the N-terminal domain of TRADD, which disrupts the interaction between TRADD and TNF receptor-associated factor 2 (TRAF2).[8] This disruption leads to the release of TRAF2, which, along with cIAP1/2, promotes the K63-linked ubiquitination of Beclin 1. This ubiquitination is a key step in the initiation of autophagy. By inhibiting TRADD, ICCB-19 can also indirectly inhibit RIPK1-dependent apoptosis.
2. What is a recommended starting concentration for ICCB-19 in primary cells?
A good starting point for dose-response experiments in primary cells is between 1 µM and 10 µM. The IC50 for inhibiting apoptosis in Jurkat cells and MEFs is approximately 1-2 µM.[7] However, the optimal concentration can vary significantly between different primary cell types, so it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cells and desired biological effect.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in water (≥ 100 mg/mL) and DMSO (≥ 83.33 mg/mL).[5] It is recommended to prepare a high-concentration stock solution in DMSO. For storage, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.[3]
4. How long should I incubate my primary cells with ICCB-19?
The optimal incubation time depends on the specific primary cell type and the biological process being investigated. For autophagy induction, effects can often be observed within 6 to 24 hours. For apoptosis inhibition, the incubation time will depend on the apoptosis-inducing stimulus. It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for your experimental setup.[1][2]
5. How can I confirm that ICCB-19 is inducing autophagy in my primary cells?
Several methods can be used to confirm autophagy induction:
-
Western Blotting: Look for an increase in the conversion of LC3-I to LC3-II and a decrease in the levels of p62/SQSTM1.[10][11][12]
-
Immunofluorescence Microscopy: Observe the formation of punctate structures representing LC3-positive autophagosomes.[13][14][15][16]
-
Autophagic Flux Assays: Use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in combination with ICCB-19 treatment to measure the accumulation of autophagosomes, which indicates a functional autophagy pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Solubility of this compound
| Solvent | Concentration |
| Water | ≥ 100 mg/mL (≥ 342.65 mM)[5] |
| DMSO | ≥ 83.33 mg/mL (≥ 285.53 mM)[5] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | IC50 / Effective Concentration |
| Inhibition of Velcade-induced apoptosis | Jurkat cells | ~1.12 µM[7] |
| Inhibition of RIPK1-dependent apoptosis (RDA) | Mouse Embryonic Fibroblasts (MEFs) | ~2.01 µM[7] |
| Induction of Autophagy (increased DsRed-FYVE dots) | Not specified | 10 µM[9] |
Experimental Protocols
These protocols provide a general framework for key experiments. It is critical to optimize these protocols for your specific primary cell type and experimental conditions.
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
This protocol is for determining the cytotoxic effects of ICCB-19 and establishing a suitable working concentration.
Materials:
-
Primary cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest ICCB-19 concentration).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing different concentrations of ICCB-19 or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Measure the absorbance at 450 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Autophagy by Western Blot for LC3-I/II and p62
Materials:
-
Primary cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3 and anti-p62/SQSTM1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed primary cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of ICCB-19 or vehicle control for the optimized incubation time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Analyze the ratio of LC3-II to LC3-I and the levels of p62.
Protocol 3: Detection of Apoptosis by Caspase-3 Activity Assay
Materials:
-
Primary cells
-
Apoptosis-inducing agent (positive control)
-
This compound
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)[20][21][22][23]
-
Microplate reader
Procedure:
-
Seed primary cells in a multi-well plate.
-
Pre-treat the cells with ICCB-19 or vehicle control for a specified time.
-
Induce apoptosis using a known stimulus (e.g., staurosporine, TNF-α). Include a non-induced control.
-
Lyse the cells according to the Caspase-3 Activity Assay Kit manufacturer's instructions.[20]
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.[21]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the control.
Protocol 4: Detection of Apoptosis by TUNEL Assay
Materials:
-
Primary cells cultured on coverslips or in chamber slides
-
Apoptosis-inducing agent (positive control)
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed primary cells on coverslips and allow them to adhere.
-
Treat the cells with ICCB-19 and/or an apoptosis-inducing agent as described in Protocol 3.
-
Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[24]
-
Wash with PBS and permeabilize the cells for 5-15 minutes on ice.[24]
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.[24][26]
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.
Visualizations
Signaling Pathway of ICCB-19 Action
Caption: Mechanism of this compound action.
Experimental Workflow for Optimizing ICCB-19 in Primary Cells
Caption: Workflow for optimizing ICCB-19 in primary cells.
Logical Relationship for Troubleshooting Low Efficacy
Caption: Troubleshooting logic for low ICCB-19 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TRADD-TRAF2 and TRADD-FADD interactions define two distinct TNF receptor 1 signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 16. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bosterbio.com [bosterbio.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
- 23. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. clyte.tech [clyte.tech]
- 25. assaygenie.com [assaygenie.com]
- 26. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 28. TUNEL staining [abcam.com]
Technical Support Center: Troubleshooting ICCB-19 Hydrochloride Experiments
Welcome to the technical support center for ICCB-19 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and answer frequently asked questions regarding the use of this compound as a RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of TNFRSF1A Associated Via Death Domain (TRADD). It functions by binding to the N-terminal domain of TRADD (TRADD-N), which disrupts the interaction between TRADD-N and the C-terminal domain (TRADD-C), as well as the interaction between TRADD and TRAF2.[1][2] This disruption of protein-protein interactions indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] ICCB-19 is known to protect against RIPK1-dependent apoptosis (RDA) and effectively induces autophagy.[1][2]
Q2: I am using this compound in my experiment, but I am not observing inhibition of RIPK1 activity or cell death. What could be the reason?
A2: There are several potential reasons why this compound may not appear to inhibit RIPK1 activity in your specific experimental setup. These can be broadly categorized into issues related to the compound's mechanism of action, the specific signaling pathway being activated, or technical aspects of the experiment. This guide will walk you through a systematic approach to troubleshoot your experiment.
Troubleshooting Guide: Why is this compound Not Inhibiting RIPK1 Activity?
This guide provides a step-by-step approach to identify the potential cause for the lack of RIPK1 inhibition in your experiment.
Step 1: Verify the Indirect Mechanism of Action and Experimental Context
This compound is not a direct inhibitor of RIPK1. It targets an upstream adaptor protein, TRADD.[1][2] The effectiveness of ICCB-19 is therefore highly dependent on the cellular context and the specific signaling pathway that is activating RIPK1.
dot
Troubleshooting Questions:
-
Is the RIPK1 activation in your system TRADD-dependent?
-
Rationale: ICCB-19 will only be effective if TRADD is essential for the recruitment and activation of RIPK1 in your experimental model. Some stimuli or cellular contexts can lead to TRADD-independent RIPK1 activation.
-
Recommendation: To confirm TRADD dependence, consider performing a TRADD knockdown or knockout experiment. If RIPK1 activation persists in the absence of TRADD, ICCB-19 will likely be ineffective.
-
-
Are you using a relevant stimulus?
-
Rationale: The formation of the TRADD-dependent signaling complex is typically initiated by stimuli like Tumor Necrosis Factor-alpha (TNFα).[3] If you are using a stimulus that bypasses the need for TRADD in RIPK1 activation, ICCB-19 will not work.
-
Recommendation: Review the literature for your specific cell line and stimulus to ensure that the signaling pathway is TRADD-dependent.
-
Step 2: Investigate Alternative Signaling Pathways and Cell Death Mechanisms
Even if RIPK1 activity is inhibited, cells may utilize alternative pathways to undergo cell death. Furthermore, there are instances of RIPK1-independent necroptosis.
dot
Troubleshooting Questions:
-
Could a RIPK1-independent necroptosis pathway be active?
-
Rationale: Studies have shown that in the absence of RIPK1, TRADD can directly interact with RIPK3 to induce necroptosis.[4][5] In such a scenario, inhibiting the TRADD-RIPK1 interaction with ICCB-19 would not prevent cell death.
-
Recommendation: To test for this possibility, you can perform a double knockdown of TRADD and RIPK1. If cell death is rescued under these conditions, it suggests the activation of a TRADD-RIPK3 pathway.[6]
-
-
Are other forms of cell death, like apoptosis, being induced?
-
Rationale: The cellular signaling network is complex, and blocking one pathway can sometimes potentiate another. Even if necroptosis is inhibited, cells might switch to apoptosis.
-
Recommendation: Use markers for different types of cell death. For example, in addition to measuring markers of necroptosis (e.g., pMLKL), also measure markers of apoptosis (e.g., cleaved caspase-3).
-
Step 3: Verify Compound Integrity and Experimental Conditions
The stability, solubility, and concentration of this compound are critical for its activity.
Troubleshooting Questions:
-
Is your this compound stock solution prepared and stored correctly?
-
Is the compound soluble in your cell culture media?
-
Rationale: Precipitation of the compound will lead to a lower effective concentration.
-
Recommendation: this compound is soluble in water (≥ 100 mg/mL) and DMSO (83.33 mg/mL with ultrasound).[2] When preparing your working solution, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels.
-
-
Are you using an appropriate concentration of this compound?
-
Rationale: The reported IC50 for ICCB-19 in protecting against RIPK1-dependent apoptosis is approximately 1-2 µM.[7] The optimal concentration can be cell-type dependent.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Step 4: Assess Off-Target Effects
While ICCB-19 is reported to be specific for TRADD, it's important to consider potential off-target effects that could influence your results.
Troubleshooting Questions:
-
Could the observed phenotype be due to an off-target effect?
-
Rationale: ICCB-19 is known to induce autophagy by promoting the K63-linked ubiquitination of beclin 1.[1][2] This could lead to cellular responses that are independent of RIPK1 inhibition. It is also reported to have no effect on mTOR.[1][2]
-
Recommendation: If you observe unexpected cellular changes, consider if they could be related to the induction of autophagy. Use appropriate controls, such as other autophagy inducers, to dissect the effects.
-
Quantitative Data
The following table summarizes the known inhibitory concentrations and binding affinities for this compound and a related compound.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound | TRADD (indirectly RIPK1) | Cell-based (Velcade-induced apoptosis in Jurkat cells) | IC50: ~1.12 µM | [7] |
| TRADD (indirectly RIPK1) | Cell-based (RIPK1-dependent apoptosis in MEFs) | IC50: ~2.01 µM | [7] | |
| Apostatin-1 (Apt-1) | TRADD-N | Biochemical | KD: 2.17 µM | |
| ICCB-19 | TRADD-N | BIAcore SPR | KD: 1.1 µM | [8] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess TRADD-RIPK1 Interaction
This protocol is to determine if this compound disrupts the interaction between TRADD and RIPK1 in your cells.
dot
-
Cell Treatment: Treat your cells with the appropriate stimulus (e.g., TNFα) in the presence or absence of this compound at the desired concentration and for the appropriate time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your protein of interest (e.g., TRADD or RIPK1) overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the protein you immunoprecipitated and the potential interacting partner (e.g., probe for RIPK1 if you pulled down TRADD).
-
Expected Outcome: In a successful experiment where ICCB-19 is effective, you should observe a decrease in the amount of RIPK1 that co-immunoprecipitates with TRADD in the ICCB-19 treated samples compared to the untreated control.
Protocol 2: Western Blot for Phosphorylated RIPK1 (pRIPK1)
This protocol is to assess the activation status of RIPK1.
-
Cell Treatment: Treat cells with your stimulus ± this compound.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with an antibody specific for phosphorylated RIPK1 (e.g., pSer166). Subsequently, strip the membrane and re-probe for total RIPK1 as a loading control.
-
Expected Outcome: If ICCB-19 is effectively inhibiting the TRADD-dependent activation of RIPK1, you should see a reduction in the levels of pRIPK1 in the treated samples compared to the control.
We hope this technical support guide is a valuable resource for your research. If you continue to experience issues, please review the product datasheet for additional information on solubility and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor | Semantic Scholar [semanticscholar.org]
- 5. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of TRADD ameliorates chondrocyte necroptosis and osteoarthritis by blocking RIPK1-TAK1 pathway and restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
optimizing incubation time for ICCB-19 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving ICCB-19 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the TNF Receptor-Associated Death Domain (TRADD).[1] It functions by binding to the N-terminal domain of TRADD, which disrupts its interaction with both the C-terminal domain of TRADD and TNF Receptor-Associated Factor 2 (TRAF2).[1] This disruption indirectly inhibits the kinase activity of RIPK1 and promotes autophagy by facilitating the K63-linked ubiquitination of Beclin 1.[1]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and experimental endpoint. Based on published studies, a concentration of 10 µM is commonly used to induce autophagy and study its effects on protein degradation and signaling pathways.[1][2] For apoptosis inhibition assays, determining the IC50 value is recommended, with effective concentrations around 1 µM being reported.[1] Incubation times can range from 6 to 24 hours, depending on the assay.[2][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: For stock solutions, dissolve this compound in a suitable solvent like DMSO. It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1] Working solutions should be freshly prepared by diluting the stock in cell culture medium before each experiment.
Q4: In which assays can this compound be used?
A4: this compound is suitable for a variety of cell-based assays, including:
-
Autophagy induction assays: Monitoring LC3-II conversion by Western blot, observing GFP-LC3 puncta formation by fluorescence microscopy, and assessing autophagic flux.[2]
-
Apoptosis inhibition assays: Measuring cell viability in the presence of an apoptotic stimulus to determine the IC50 value.[2]
-
Protein-protein interaction assays: Investigating the disruption of the TRADD-TRAF2 interaction using techniques like co-immunoprecipitation (Co-IP).[3]
-
Western blotting: To analyze the modulation of signaling pathways downstream of TRADD.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of autophagy (e.g., no increase in LC3-II). | Incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time for your cell line. |
| Concentration of ICCB-19 is suboptimal. | Perform a dose-response experiment (e.g., 1, 5, 10, 20 µM) to find the most effective concentration. | |
| Cell line is not responsive. | Ensure the cell line expresses the necessary components of the TRADD signaling pathway. | |
| High background in Western blots for autophagy markers. | Antibody quality is poor. | Use a validated antibody for your target protein and consider testing different antibody dilutions. |
| Insufficient blocking of the membrane. | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA or non-fat milk). | |
| Inconsistent results in cell viability assays. | Cell density is not uniform. | Ensure even cell seeding and that cells are in the logarithmic growth phase before treatment. |
| This compound solution has degraded. | Prepare fresh working solutions for each experiment from a properly stored stock. | |
| Difficulty in observing disruption of TRADD-TRAF2 interaction. | Insufficient expression of tagged proteins in Co-IP. | Optimize transfection efficiency for your expression constructs. |
| Lysis buffer is too stringent. | Use a milder lysis buffer to preserve protein-protein interactions. | |
| Incubation time with ICCB-19 is not optimal. | Test different incubation times (e.g., 4, 6, 8 hours) prior to cell lysis. |
Data Presentation
Table 1: Recommended Incubation Times and Concentrations for this compound in Various Assays
| Assay | Cell Line | Concentration | Incubation Time | Reference |
| Apoptosis Inhibition (IC50) | Jurkat | ~1 µM | 24 hours | [2] |
| Autophagy Induction (LC3-II) | H4, MEFs | 10 µM | 6 - 24 hours | [2] |
| Autophagy Puncta (GFP-LC3) | H4-GFP-LC3 | 10 µM | 24 hours | [2] |
| Long-lived Protein Degradation | H4 | 10 µM | 6 hours | [2] |
| TRADD-N/TRADD-C Interaction | HEK293T | 10 µM | 6 hours | [3] |
| Beclin 1 Kinase Activity | HEK293T | 10 µM | 6 hours | [2] |
Experimental Protocols
Protocol 1: Autophagy Induction Assay (Western Blot for LC3-II)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the optimized incubation time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system and quantify the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Apoptosis Inhibition Assay (Cell Viability)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Apoptosis Induction: Add an apoptosis-inducing agent (e.g., Bortezomib) to the wells, maintaining the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for optimizing ICCB-19 experiments.
References
Technical Support Center: Troubleshooting Western Blot Results for ICCB-19 Hydrochloride Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICCB-19 hydrochloride. The information is tailored to address specific issues that may arise during Western blot analysis of samples treated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing a decrease in my target protein levels after this compound treatment?
This compound is known to be an inhibitor of TRADD (TNFRSF1A associated via death domain) and an inducer of autophagy.[1] Autophagy is a cellular process that involves the degradation of cellular components, including proteins. Therefore, a decrease in your target protein level could be a genuine biological effect of the treatment.
Troubleshooting Steps:
-
Confirm Autophagy Induction: To verify that the observed protein decrease is due to autophagy, you can probe your Western blot for key autophagy markers. An increase in the conversion of LC3-I to LC3-II (lipidated form) is a widely accepted indicator of autophagy induction. You can also assess the levels of p62/SQSTM1, a protein that is degraded during autophagy; a decrease in p62 levels would further support the induction of autophagy.
-
Use Autophagy Inhibitors: To confirm that the degradation of your target protein is autophagy-dependent, you can co-treat your cells with this compound and an autophagy inhibitor, such as chloroquine (B1663885) or bafilomycin A1. If the decrease in your target protein is rescued in the presence of the autophagy inhibitor, it strongly suggests that the degradation is mediated by autophagy.
-
Time-Course and Dose-Response Experiments: Perform a time-course and dose-response experiment with this compound to characterize the kinetics and potency of the protein degradation. This will help to establish a clear relationship between the treatment and the observed effect.
-
Proteasome Inhibitor Control: To rule out the involvement of the proteasome pathway in the degradation of your target protein, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the protein levels are not restored, it further points towards an autophagy-mediated degradation mechanism.
2. I am observing unexpected bands or changes in the molecular weight of my target protein after this compound treatment. What could be the cause?
This compound can indirectly influence post-translational modifications (PTMs) by modulating signaling pathways.[1] Changes in PTMs such as phosphorylation, ubiquitination, or cleavage can lead to shifts in the apparent molecular weight of a protein on a Western blot.
Troubleshooting Steps:
-
Check for Post-Translational Modifications: Consult literature or databases like UniProt to see if your protein of interest is known to undergo PTMs that could be affected by the signaling pathways modulated by this compound (e.g., TNF signaling).[2][3]
-
Use Phosphatase or Deglycosylating Enzymes: If you suspect phosphorylation or glycosylation, you can treat your lysates with appropriate enzymes (e.g., lambda phosphatase for phosphorylation, PNGase F for N-linked glycosylation) before running the Western blot. A band shift after enzyme treatment would confirm the presence of that specific PTM.
-
Consider Protein Cleavage: Some cellular processes, like apoptosis, can lead to the cleavage of specific proteins. ICCB-19 has been shown to inhibit RIPK1-dependent apoptosis.[1] If you are studying a protein known to be cleaved during apoptosis, the treatment might alter the cleavage pattern.
-
Optimize Sample Preparation: Ensure that your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors to prevent in-vitro degradation or modification of your proteins.[2][4]
3. My Western blot signal is weak or absent for my target protein in this compound-treated samples. How can I improve it?
While this could be a true biological effect, it's also important to rule out technical issues with your Western blot protocol.
Troubleshooting Steps:
-
Increase Protein Load: If you suspect low protein abundance after treatment, try loading a higher amount of total protein per lane (e.g., 30-50 µg).[2]
-
Optimize Antibody Concentrations: The optimal antibody concentration can vary between treated and untreated samples. You may need to optimize the primary and secondary antibody dilutions for your specific experimental conditions.[4]
-
Check Transfer Efficiency: Ensure efficient transfer of proteins to the membrane, especially for high or low molecular weight proteins. You can stain the membrane with Ponceau S after transfer to visualize the total protein and confirm even transfer across the gel.
-
Use a More Sensitive Substrate: If your signal is consistently low, consider using a more sensitive ECL substrate to enhance detection.[5]
-
Positive Control: Always include a positive control lysate from a cell line or tissue known to express your target protein at high levels. This will help you to confirm that your antibody and detection system are working correctly.[2]
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data from a Western blot experiment investigating the effect of this compound on Protein X levels and autophagy.
| Treatment Condition | Protein X (Normalized Intensity) | LC3-II/LC3-I Ratio | p62/Actin Ratio |
| Vehicle Control (DMSO) | 1.00 | 0.85 | 0.95 |
| This compound (10 µM) | 0.45 | 2.50 | 0.30 |
| ICCB-19 HCl + Chloroquine | 0.85 | 3.80 | 0.90 |
Data are representative and should be confirmed by individual experiments.
Experimental Protocols
Western Blot Protocol for this compound Treated Samples
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Western Blot Experimental Workflow.
References
controlling for confounding variables in ICCB-19 hydrochloride studies
Technical Support Center: ICCB-19 Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of experiments involving this compound. Our focus is on identifying and controlling for potential confounding variables to generate robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby modulating a variety of cellular signaling pathways. Its hydrochloride salt form enhances its solubility and stability in aqueous solutions for experimental use.
Q2: In which signaling pathways is GSK-3β, the target of ICCB-19, involved?
A2: GSK-3β is a critical kinase involved in numerous signaling cascades. The primary pathways affected by ICCB-19 administration include the Wnt/β-catenin pathway, the PI3K/Akt/mTOR pathway, and insulin (B600854) signaling. Its inhibition can impact cellular processes such as proliferation, differentiation, apoptosis, and metabolic regulation.
Validation & Comparative
A Comparative Guide to TRADD Inhibitors: ICCB-19 Hydrochloride vs. Apostatin-1
For researchers, scientists, and drug development professionals, the selective inhibition of key signaling proteins is a critical aspect of developing novel therapeutics. Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain (TRADD) protein is a pivotal adaptor in cellular signaling, governing pathways that lead to inflammation, apoptosis, and autophagy. This guide provides a detailed comparison of two prominent TRADD inhibitors, ICCB-19 hydrochloride and Apostatin-1, supported by experimental data and protocols to aid in the selection of the most suitable compound for your research needs.
Mechanism of Action: Targeting the TRADD-N Domain
Both this compound and Apostatin-1 function as inhibitors of TRADD by binding to its N-terminal domain (TRADD-N).[1][2][3][4] This interaction sterically hinders the association of TRADD with downstream signaling partners, most notably TNF receptor-associated factor 2 (TRAF2), and disrupts the intramolecular interaction between the N-terminal and C-terminal domains of TRADD.[1][2][3][4] By interfering with these interactions, both compounds effectively modulate TRADD-mediated signaling cascades. This disruption leads to a reduction in the ubiquitination of key downstream proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) and Beclin-1, ultimately inhibiting apoptosis and promoting autophagy.[1][2][5][6][7]
Performance Data: A Quantitative Comparison
To facilitate a direct comparison of their efficacy, the following table summarizes the available quantitative data for this compound and Apostatin-1. The data is primarily derived from in vitro studies assessing their inhibitory potential in various cell-based assays.
| Parameter | This compound | Apostatin-1 | Reference(s) |
| Target | N-terminal domain of TRADD (TRADD-N) | N-terminal domain of TRADD (TRADD-N) | [1][2][3][4] |
| IC50 (Bortezomib-induced apoptosis) | ~ 1 µM | ~ 1 µM (0.97 µM) | [2][3][4] |
| IC50 (RIPK1-dependent apoptosis - RDA) | ~ 1 µM | ~ 1 µM | [2][3][4] |
| Binding Affinity (Kd for TRADD-N) | Not Reported | 2.17 µM | [1][2] |
It is important to note that IC50 values can vary between different cell lines and experimental conditions.[8][9][10][11] The provided data serves as a comparative benchmark based on currently available literature.
Signaling Pathways and Experimental Workflows
The inhibition of TRADD by this compound and Apostatin-1 has significant implications for multiple signaling pathways. Below are graphical representations of key pathways and experimental workflows generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The BECN1-USP19 axis plays a role in the crosstalk between autophagy and antiviral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RIPK1 Inhibitors: ICCB-19 Hydrochloride vs. Necrostatin-1
For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor for Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical decision in the study of inflammatory diseases, neurodegeneration, and certain cancers. This guide provides an objective comparison of two widely recognized RIPK1 inhibitors, ICCB-19 hydrochloride and Necrostatin-1, focusing on their mechanism of action, potency, selectivity, and supporting experimental data.
This comparison guide aims to provide a clear, data-driven overview to aid researchers in selecting the appropriate tool for their specific experimental needs. We will delve into the distinct mechanisms by which these two small molecules modulate RIPK1 activity and present quantitative data in a structured format.
Mechanism of Action: An Indirect vs. Direct Approach
The most fundamental difference between this compound and Necrostatin-1 lies in their mechanism of RIPK1 inhibition. Necrostatin-1 is a direct inhibitor of RIPK1's kinase activity, while this compound acts indirectly by targeting an upstream signaling component.
This compound is an inhibitor of the TNFRSF1A Associated Via Death Domain (TRADD). It functions by binding to the N-terminal domain of TRADD, which disrupts its interaction with both the C-terminal domain of TRADD and TRAF2.[1] This disruption modulates the ubiquitination of RIPK1, thereby indirectly inhibiting its kinase activity.[1][2]
Necrostatin-1 , conversely, is a direct, allosteric inhibitor of RIPK1.[3] It binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[3] This direct inhibition of RIPK1's catalytic activity is essential for its ability to block necroptosis, a form of programmed cell death.[3]
References
A Comparative Analysis of ICCB-19 Hydrochloride and Direct RIPK1 Inhibitors in Modulating RIPK1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ICCB-19 hydrochloride, an indirect modulator of Receptor-Interacting Protein Kinase 1 (RIPK1), and direct inhibitors targeting the kinase activity of RIPK1. This document summarizes their distinct mechanisms of action, presents available quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
Introduction: Targeting RIPK1-Mediated Cell Death and Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular life and death decisions, playing a pivotal role in inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases, making it a prime therapeutic target.[3][4] This guide evaluates two distinct strategies for modulating RIPK1 signaling: the indirect inhibition of RIPK1 activation via targeting the adaptor protein TRADD with this compound, and the direct inhibition of RIPK1's kinase function.
Mechanism of Action
This compound: An Indirect Inhibitor of RIPK1 Activity
This compound is an inhibitor of the TNF Receptor 1-Associated Death Domain (TRADD) protein.[5] It functions by binding to the N-terminal domain of TRADD, which disrupts the interaction between TRADD and TNF receptor-associated factor 2 (TRAF2).[5] This disruption alters the composition of the TNF receptor signaling complex (Complex I), leading to a reduction in the activation of RIPK1.[5] Therefore, this compound indirectly inhibits RIPK1 kinase activity.[5]
Direct RIPK1 Inhibitors
Direct RIPK1 inhibitors are small molecules that bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation.[1][6] This direct inhibition blocks the downstream signaling cascades that lead to necroptosis and inflammation.[2] These inhibitors are often classified based on their binding mode to the kinase domain (e.g., Type I, Type II, Type III).[6]
Signaling Pathways
The following diagram illustrates the distinct points of intervention for this compound and direct RIPK1 inhibitors within the TNF-alpha signaling pathway.
Caption: TNFα signaling pathway and points of inhibitor intervention.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and various direct RIPK1 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and therefore direct comparison of absolute values should be approached with caution.
Table 1: Efficacy of this compound
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | TRADD | Inhibition of RIPK1-dependent apoptosis | ~1 µM | [5] |
Table 2: Efficacy of Selected Direct RIPK1 Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Reference |
| GSK2982772 | RIPK1 | RIPK1 inhibitory potency | 6.3 nM | [7] |
| Nec-1s | RIPK1 | Inhibition of TNF-induced necrosis (L929 cells) | ~200-500 nM | [8][9] |
| PK68 | RIPK1 | Inhibition of RIPK1-dependent necroptosis (human and mouse cells) | 14-22 nM | [10] |
| RIPA-56 | RIPK1 | RIPK1 kinase activity | 13 nM | [8] |
| Zharp1-163 | RIPK1 | RIPK1 kinase activity | 406.1 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and direct RIPK1 inhibitors.
RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the RIPK1 kinase reaction.
Materials:
-
Recombinant active RIPK1 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound or direct RIPK1 inhibitors)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, RIPK1 enzyme, and the substrate in a 384-well plate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the kinase activity and the inhibitory effect of the compounds.
Caption: Workflow for a RIPK1 kinase activity assay.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Cell culture medium
-
TNF-α (or other stimuli to induce cell death)
-
Caspase inhibitor (e.g., z-VAD-fmk, to induce necroptosis)
-
Test compounds
-
CellTiter-Glo® Reagent (Promega)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Induce cell death by adding TNF-α and a caspase inhibitor (for necroptosis) or TNF-α alone (for apoptosis).
-
Incubate for a designated time (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® Reagent to the wells.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to untreated controls.
Co-Immunoprecipitation (Co-IP) to Assess TRADD-TRAF2 Interaction
This technique is used to determine if two proteins (in this case, TRADD and TRAF2) interact within a cell.
Materials:
-
Cells expressing tagged versions of TRADD and/or TRAF2 (or antibodies against the endogenous proteins)
-
Cell lysis buffer
-
Antibody specific to one of the proteins of interest (e.g., anti-TRADD)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells to release the proteins.
-
Incubate the cell lysate with an antibody against the "bait" protein (e.g., TRADD).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., TRAF2) to detect its presence in the immunoprecipitated complex.
Caption: Co-immunoprecipitation experimental workflow.
Summary and Conclusion
This compound and direct RIPK1 inhibitors represent two distinct and valuable approaches for modulating RIPK1 signaling.
-
This compound offers a unique mechanism by targeting the upstream adaptor protein TRADD. This indirect approach may have different off-target effects and downstream consequences compared to direct kinase inhibition. The available data indicates its efficacy in the micromolar range for inhibiting RIPK1-dependent apoptosis.[5]
-
Direct RIPK1 inhibitors have demonstrated high potency, with some compounds showing efficacy in the nanomolar range.[7][8][10] Their direct targeting of the RIPK1 kinase domain provides a more focused intervention on the enzymatic activity of RIPK1.
The choice between these two classes of inhibitors will depend on the specific research question or therapeutic goal. For instance, investigating the role of the TRADD-TRAF2 interaction in a particular disease model would favor the use of this compound. Conversely, if the primary goal is to potently and selectively inhibit the kinase activity of RIPK1, a direct inhibitor would be more appropriate.
This guide provides a foundational comparison to aid researchers in selecting the most suitable tool for their studies. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive assessment of their relative efficacy.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ICCB-19 Hydrochloride and Other Autophagy Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ICCB-19 hydrochloride and other common autophagy inducers. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and offers detailed protocols for key assays in autophagy research.
Autophagy, a cellular self-cleaning process, is critical for maintaining cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making the modulation of autophagy a promising therapeutic strategy. This has led to the development and investigation of numerous small molecules that can induce this process. Among these, this compound presents a novel mechanism of action. This guide will compare this compound with established autophagy inducers such as rapamycin (B549165), metformin (B114582), and LY294002.
Mechanisms of Action: A Diverse Approach to Autophagy Induction
Autophagy inducers can be broadly categorized based on their molecular targets and signaling pathways. This compound stands out due to its unique mechanism that is independent of the well-established mTOR pathway.
-
This compound: This compound acts as an inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein.[1] By binding to the N-terminal domain of TRADD, this compound disrupts its interaction with TRAF2, leading to the K63-linked ubiquitination of Beclin 1.[1][2] This post-translational modification is a key step in the initiation of autophagy. Notably, the action of this compound is independent of the mTOR signaling pathway.[1]
-
Rapamycin: A well-known autophagy inducer, rapamycin and its analogs are allosteric inhibitors of the mammalian target of rapamycin complex 1 (mTORC1).[3][4][5] mTORC1 is a central regulator of cell growth and proliferation, and its inhibition mimics a state of nutrient starvation, a potent natural trigger for autophagy.
-
Metformin: Widely used as a first-line treatment for type 2 diabetes, metformin induces autophagy primarily through the activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK can initiate autophagy through two main routes: by inhibiting mTORC1 and by directly phosphorylating ULK1, a key kinase in the autophagy initiation complex.[6]
-
LY294002: This compound is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks).[8][9][10] The Class I PI3K/AKT/mTOR signaling pathway is a major inhibitory cascade of autophagy. By blocking PI3K, LY294002 effectively removes this inhibition, thereby promoting the induction of autophagy.[9][11]
Comparative Data on Autophagy Induction
Quantitatively comparing the efficacy of different autophagy inducers is challenging due to variations in experimental systems, including cell types, drug concentrations, and treatment durations. The following table summarizes available data from various studies to provide a comparative overview. It is important to note that these results are not from head-to-head comparisons and should be interpreted with caution.
| Inducer | Mechanism of Action | Cell Type | Concentration | Treatment Time | Key Quantitative Findings | Reference(s) |
| This compound | TRADD inhibitor, promotes K63-linked ubiquitination of Beclin 1 | MEFs | 10 µM | 6 h | Increased LC3-II levels. | [2] |
| Rapamycin | mTORC1 inhibitor | Human Neuroblastoma cells | 20 µM | 24 h | Significantly elevated Beclin-1 and LC3-II/LC3-I ratio; significantly reduced p62, mTOR, and p-mTOR levels. | [4][12] |
| A549 cells | 100 nmol/L | Not specified | Increased LC3-II levels and an increased ratio of LC3-II/LC3-I. | [13] | ||
| Metformin | AMPK activator | Human Hepatocellular Carcinoma cells | 5, 10, 20 mM | 24, 48 h | Increased phosphorylation of AMPK and increased LC3-II levels. | [14] |
| Human Trabecular Meshwork cells | Not specified | 48 h | Dose-dependent increase in LC3-II and decrease in p62. | [15] | ||
| A549 cells | 1, 2, 4 mM | 12 h | Dose-dependent increase in the conversion of LC3-I to LC3-II and decreased p62 levels. | [16] | ||
| LY294002 | PI3K inhibitor | Gastric Cancer SGC7901 cells | Not specified | Not specified | Increased expression of LC3 and increased monodansylcadaverine (MDC)-labeled vesicles. | [10] |
| Rat Peritoneal Mesothelial cells | Not specified | Not specified | Promoted expression of LC3-II/I, p62, and beclin-1. | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways utilized by this compound and the other discussed autophagy inducers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the mammalian target of rapamycin leads to autophagy activation and cell death of MG63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute metformin preconditioning confers neuroprotection against focal cerebral ischaemia by pre-activation of AMPK-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin exerts anti-AR-negative prostate cancer activity via AMPK/autophagy signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY294002, a PI3K Inhibitor, is an Autophagy and Apoptosis Inducer | MedChemExpress [medchemexpress.eu]
- 10. Class I phosphatidylinositol 3-kinase inhibitor LY294002 activates autophagy and induces apoptosis through p53 pathway in gastric cancer cell line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metformin Induces Autophagy via the AMPK-mTOR Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of autophagy flux by metformin downregulates cellular FLICE–like inhibitory protein and enhances TRAIL- induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
validating the anti-inflammatory effects of ICCB-19 hydrochloride in different models
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of ICCB-19 hydrochloride in comparison to established signaling inhibitors.
This guide provides an objective comparison of the anti-inflammatory effects of this compound against three well-characterized inhibitors: the steroidal anti-inflammatory drug Dexamethasone, the NF-κB inhibitor BAY 11-7082, and the p38 MAPK inhibitor SB203580. The comparative data, derived from in vitro models of inflammation, are presented to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory agent.
Data Presentation: Comparative Inhibitory Effects
The following table summarizes the inhibitory effects of this compound and the comparator compounds on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in Lipopolysaccharide (LPS)-stimulated macrophage models. Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, is a standard in vitro model for studying inflammation.
| Compound | Target | Model System | Inhibitory Effect on TNF-α | Inhibitory Effect on IL-6 | Reference |
| This compound | TRADD | Not specified | Reduces expression | Reduces expression | [1] |
| Dexamethasone | Glucocorticoid Receptor | RAW 264.7 macrophages | Significant suppression (1µM) | Significant suppression | [2][3] |
| BAY 11-7082 | IKKβ (upstream of NF-κB) | RAW 264.7 macrophages | Strong suppression | Strong suppression | [4][5] |
| SB203580 | p38 MAPK | RAW 264.7 macrophages | Dramatic blockade | Dramatic blockade | [6][7] |
Note: Specific IC50 values for this compound on cytokine inhibition in LPS-stimulated macrophages were not available in the reviewed literature. The compound has been shown to reduce the expression of TNF-induced inflammatory target gene products and inflammatory cytokines.[1] For the comparator compounds, the data often represents significant inhibition at specified concentrations rather than precise IC50 values.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
LPS-Induced Cytokine Production in Macrophages
This protocol outlines the in vitro stimulation of macrophages to produce pro-inflammatory cytokines and the subsequent measurement of their levels.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Dexamethasone, BAY 11-7082, or SB203580) or vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for a specified period, typically 6 hours for TNF-α and 24 hours for IL-6 measurement.
-
Cytokine Measurement: The cell culture supernatants are collected and centrifuged to remove cellular debris. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the inhibitory effects of the compounds.
-
Cell Lysis: After treatment and stimulation as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, or a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is used to determine the activation state of the p38 MAPK pathway.
-
Sample Preparation: Cell treatment, stimulation, and lysis are performed as described in the Western blot protocol for the NF-κB pathway.
-
Immunoblotting: The PVDF membrane is incubated with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Detection and Analysis: The detection procedure is the same as for the NF-κB pathway analysis. The ratio of phosphorylated p38 to total p38 is calculated to determine the extent of pathway activation and inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: TNF-α signaling pathway and points of intervention for ICCB-19 and BAY 11-7082.
Caption: LPS/TLR4 signaling pathway and points of intervention for the comparator compounds.
Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of test compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ICCB-19 Hydrochloride's Mechanism in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of ICCB-19 hydrochloride, a novel TRADD (Tumor Necrosis Factor Receptor Type 1-Associated DEATH Domain) protein inhibitor. It aims to offer an objective overview of its performance, supported by available experimental data, and to compare its mechanistic profile with an alternative compound, Necrostatin-1, which targets a related pathway.
Introduction to this compound
This compound is a small molecule inhibitor of the TRADD protein. It functions by binding to the N-terminal domain of TRADD, which disrupts the interaction between TRADD's N-terminal and C-terminal domains, as well as the binding of TRAF2.[1] This disruption indirectly inhibits the kinase activity of RIPK1 (Receptor-Interacting Protein Kinase 1). The primary outcomes of TRADD inhibition by this compound are the induction of autophagy and the inhibition of apoptosis.[1]
Mechanism of Action: A Comparative Overview
The primary mechanism of this compound revolves around the modulation of two critical cellular processes: apoptosis and autophagy.
Inhibition of Apoptosis: this compound has been shown to inhibit both extrinsic, RIPK1-dependent apoptosis and intrinsic apoptosis induced by proteasomal stress. The reported half-maximal inhibitory concentration (IC50) for the inhibition of Bortezomib-induced apoptosis and RIPK1-dependent apoptosis is approximately 1 µM.[1]
Induction of Autophagy: By disrupting the TRADD-TRAF2 complex, this compound promotes the K63-linked ubiquitination of Beclin-1, a key protein in the initiation of autophagy. This process is mediated by the E3 ubiquitin ligases cIAP1 and cIAP2, along with the adaptor protein TRAF2.[1]
Comparison with Necrostatin-1
To contextualize the mechanism of this compound, we compare it with Necrostatin-1, a well-characterized inhibitor of RIPK1 kinase activity. While both compounds impinge on the RIPK1 signaling nexus, their primary targets and downstream consequences differ.
| Feature | This compound | Necrostatin-1 |
| Primary Target | TRADD | RIPK1 Kinase Domain |
| Primary Effect | Induces Autophagy, Inhibits Apoptosis | Inhibits Necroptosis |
| Mechanism | Disrupts TRADD-TRAF2 interaction, indirectly inhibiting RIPK1 activity. | Directly inhibits the kinase activity of RIPK1. |
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and Necrostatin-1 in various cell lines. Note: Direct comparative studies across a wide panel of cancer cell lines for this compound are limited in publicly available literature.
Table 1: this compound - Inhibition of Apoptosis
| Cell Line | Condition | IC50 (µM) | Reference |
| Jurkat | Bortezomib-induced apoptosis | ~ 1 | [1] |
| MEFs | RIPK1-dependent apoptosis | ~ 1 | [1] |
Table 2: Necrostatin-1 - Cytotoxicity/Necroptosis Inhibition
| Cell Line | Condition | IC50 (µM) | Reference |
| HT-29 | TBZ-induced necroptosis | Not specified, effective at 10-100 µM | |
| A549 | Cisplatin-induced necroptosis | Not specified, effective at 10-30 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced or inhibited by this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or an apoptosis-inducing agent for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot for Autophagy Markers (LC3 and Beclin-1)
This protocol is for assessing the induction of autophagy by this compound.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3, Beclin-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of LC3-II/LC3-I and Beclin-1 to the loading control.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for cross-validating ICCB-19's mechanism.
References
comparing the in vivo efficacy of ICCB-19 hydrochloride to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of ICCB-19 hydrochloride, a novel TRADD inhibitor, with other compounds targeting related pathways, including the TRADD inhibitor Apostatin-1 and the RIPK1 inhibitors Necrostatin-1 and GSK'963. The following sections present quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to facilitate an objective evaluation of these compounds for research and drug development purposes.
Quantitative Efficacy Comparison
The in vivo efficacy of this compound and its comparators has been evaluated in various disease models. The following tables summarize the key quantitative findings from these studies, allowing for a direct comparison of their therapeutic potential.
Table 1: Comparison of In Vivo Efficacy in Inflammatory and Degenerative Disease Models
| Compound | Target | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| This compound | TRADD | DMM-induced Osteoarthritis (Mouse) | 1 mg/kg, intra-articular injection, twice a week for 7 weeks | Attenuated cartilage degeneration (lower OARSI score vs. control).[1] | [1] |
| Apostatin-1 (Apt-1) | TRADD | Systemic Inflammation (Mouse) | 20 mg/kg, single intraperitoneal injection | Prolonged survival.[2] | [2] |
| Necrostatin-1 (Nec-1) | RIPK1 | DSS-induced Colitis-Associated Tumorigenesis (Mouse) | Not specified | Significantly suppressed tumor growth.[3] | [3] |
| Traumatic Brain Injury (Mouse) | Not specified | Decreased brain tissue damage; improved motor and cognitive performance.[4] | [4] | ||
| Chronic Ischemic Stroke (Mouse) | Not specified | Improved cognitive performance; reduced inflammatory cytokine levels (TNF-α, INF-γ, IL-1β, IL-33).[5] | [5] | ||
| Acute Lung Injury (Mouse) | Not specified | Significant protective effects against inflammation.[6] | [6] | ||
| GSK'963 | RIPK1 | Intracerebral Hemorrhage (Mouse) | Not specified | Reduced acute neuronal death.[7][8][9] | [7][8][9] |
| TNF-induced Sterile Shock (Mouse) | 2 mg/kg, route not specified | Complete protection from hypothermia.[10] | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Workflow for osteoarthritis mouse model.
Detailed Experimental Protocols
The following are summaries of the experimental protocols used in the in vivo studies cited in this guide.
DMM-Induced Osteoarthritis Model (for this compound)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Osteoarthritis: Destabilization of the medial meniscus (DMM) surgery was performed on the right knee joint to induce post-traumatic osteoarthritis.[1]
-
Treatment: One week post-surgery, mice received intra-articular injections of either this compound (1 mg/kg) or a vehicle control. Injections were administered twice a week for seven weeks.[1]
-
Efficacy Evaluation: At eight weeks post-surgery, knee joints were harvested for histological analysis. Cartilage degeneration was assessed using the Osteoarthritis Research Society International (OARSI) scoring system. Immunohistochemistry was performed to evaluate the expression of matrix metalloproteinase 13 (MMP13) and collagen type II alpha 1 (COL2A1).[1]
Systemic Inflammation Model (for Apostatin-1)
-
Animal Model: Mice (strain not specified).
-
Induction of Inflammation: The specific method for inducing systemic inflammation was not detailed in the available source.
-
Treatment: A single intraperitoneal injection of Apostatin-1 (20 mg/kg) was administered.[2]
-
Efficacy Evaluation: The primary outcome measured was the prolongation of survival in the treated mice compared to a control group.[2]
DSS-Induced Colitis-Associated Tumorigenesis Model (for Necrostatin-1)
-
Animal Model: Mice (strain not specified).
-
Induction of Colitis and Tumors: Colitis was induced by administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water. Colitis-associated cancer was subsequently induced.
-
Treatment: Necrostatin-1 was administered to the mice, although the specific dose and route were not detailed in the available abstract.[3]
-
Efficacy Evaluation: The primary outcomes were the suppression of tumor growth and development.[3]
Intracerebral Hemorrhage Model (for GSK'963)
-
Animal Model: Mice (strain not specified).
-
Induction of Hemorrhage: Intracerebral hemorrhage (ICH) was induced by the injection of autologous blood into the striatum.[11]
-
Efficacy Evaluation: The primary outcome was the assessment of acute neuronal death at 24 hours post-ICH.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Apostatin-1 (Apt-1) | TRADD inhibitor | 2559703-06-7 | InvivoChem [invivochem.com]
- 3. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-specific activation of RIPK1 and MLKL after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Study of ICCB-19 Hydrochloride and Other Small Molecule Inhibitors in the Modulation of Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the ability to selectively modulate pathways governing cell fate—apoptosis and autophagy—is of paramount importance for therapeutic development. This guide provides a comparative analysis of ICCB-19 hydrochloride, a novel small molecule inhibitor, against other key modulators of these pathways. We present a head-to-head comparison based on available experimental data, detailing their mechanisms of action, potency, and the experimental protocols used for their evaluation.
Introduction to this compound
This compound is a cell-permeable small molecule that has been identified as a potent inhibitor of the TNFRSF1A-associated via death domain (TRADD) protein.[1][2][3][4][5] By binding to the N-terminal domain of TRADD, ICCB-19 disrupts its interaction with both the C-terminal domain of TRADD and TNF receptor-associated factor 2 (TRAF2).[1][6][7][8] This disruption has a dual effect: it indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and promotes autophagy.[1][2] Consequently, ICCB-19 has been shown to effectively block both intrinsic (proteasomal stress-induced) and extrinsic (RIPK1-dependent) apoptosis while simultaneously inducing a cellular homeostatic process through autophagy.[6][7][8]
Comparative Analysis of Small Molecule Inhibitors
To provide a clear perspective on the efficacy and specificity of this compound, we have compiled a comparative dataset including its close analog Apt-1, and two direct inhibitors of RIPK1, Necrostatin-1 and GSK2982772. The data is summarized in the table below.
| Inhibitor | Target(s) | Mechanism of Action | Assay | Cell Line | IC50/EC50 | Reference |
| This compound | TRADD (indirectly RIPK1) | Binds to TRADD-N, disrupting TRADD-TRAF2 interaction, inducing autophagy and inhibiting apoptosis. | Inhibition of Velcade-induced apoptosis | Jurkat | 1.12 µM | [2] |
| Inhibition of RIPK1-dependent apoptosis (RDA) | MEFs | 2.01 µM | [2] | |||
| Apostatin-1 (Apt-1) | TRADD (indirectly RIPK1) | Binds to TRADD-N, disrupting TRADD-TRAF2 interaction, inducing autophagy and inhibiting apoptosis. | Inhibition of Velcade-induced apoptosis & RDA | Jurkat/MEFs | ~1 µM | [9] |
| Binding affinity to TRADD-N (KD) | - | 2.17 µM | [10] | |||
| Necrostatin-1 (Nec-1) | RIPK1 (direct inhibitor) | Allosteric inhibitor of RIPK1 kinase activity, blocking necroptosis. | RIPK1 kinase inhibition | - | 182 nM (EC50) | [11] |
| Inhibition of TNF-α-induced necroptosis | Jurkat | 490 nM (EC50) | [11][12] | |||
| GSK2982772 | RIPK1 (direct inhibitor) | ATP-competitive inhibitor of RIPK1 kinase activity. | RIPK1 kinase inhibition (human) | - | 16 nM | [13][14][15] |
| Inhibition of TNF-α/QVD-OPh-induced necrosis | U937 | 6.3 nM | [14] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental setups discussed, we provide the following diagrams created using the DOT language.
Caption: TRADD signaling pathway and inhibitor targets.
Caption: Workflow for cell viability determination.
Detailed Experimental Protocols
Cell Viability Assay (Velcade/Bortezomib-Induced Apoptosis)
This protocol is adapted for determining the IC50 of inhibitors in protecting against apoptosis induced by the proteasome inhibitor Velcade (Bortezomib).
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well plates
-
This compound, Apt-1, or other test compounds
-
Bortezomib (Velcade)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL.
-
Compound Addition: Prepare serial dilutions of the inhibitor (e.g., ICCB-19) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Apoptosis Induction: Add Bortezomib to a final concentration of 50 nM to all wells except for the negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For CellTiter-Glo®: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value using a non-linear regression model.
Autophagy Induction Assay (LC3 Puncta Formation)
This protocol is used to visualize and quantify the induction of autophagy by monitoring the formation of LC3-positive puncta.
Materials:
-
Cells stably expressing GFP-LC3 (e.g., H4-GFP-LC3)
-
Culture medium and supplements
-
This compound or other test compounds
-
Ammonium chloride (NH4Cl) or Bafilomycin A1 (optional, for autophagic flux assessment)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the desired concentration of the inhibitor (e.g., 10 µM ICCB-19) for a specified time (e.g., 6-24 hours). A vehicle control should be included. For autophagic flux analysis, a parallel set of wells can be co-treated with an autophagy inhibitor like 20 mM NH4Cl.
-
Cell Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If not using fluorescently tagged LC3, perform immunofluorescence staining with an anti-LC3 antibody.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta in treated cells compared to control cells indicates autophagy induction. An even greater accumulation of puncta in the presence of an autophagy inhibitor suggests a functional autophagic flux.
Conclusion
This compound presents a unique mechanism of action by targeting the adaptor protein TRADD, leading to a dual outcome of apoptosis inhibition and autophagy induction.[6][7][8] This contrasts with direct enzyme inhibitors like Necrostatin-1 and GSK2982772, which specifically target the kinase activity of RIPK1 to block necroptosis.[13][14][16] The choice of inhibitor will depend on the specific research question and the desired cellular outcome. For studies aiming to dissect the interplay between apoptosis and autophagy, or to explore therapeutic strategies that simultaneously block cell death and restore cellular homeostasis, ICCB-19 and its analog Apt-1 offer a compelling pharmacological tool.[6][7][8] In contrast, for focused investigation of RIPK1-mediated necroptosis, the highly potent and specific direct inhibitors would be more appropriate. The provided data and protocols serve as a valuable resource for researchers designing experiments in this critical area of cell biology and drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|CAS 1803605-68-6|DC Chemicals [dcchemicals.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Modulating TRADD to restore cellular homeostasis and inhibit apoptosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. GSK2982772 | RIP kinase | TargetMol [targetmol.com]
- 16. invivogen.com [invivogen.com]
A Comparative Guide to the Off-Target Profiles of Kinase Inhibitors: ICCB-19 Hydrochloride in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of ICCB-19 hydrochloride against other well-characterized kinase inhibitors. Understanding the selectivity of a compound is critical for interpreting experimental results and anticipating potential therapeutic and toxicological effects. This document outlines the unique mechanism of this compound, contrasts it with traditional kinase inhibitors, and provides detailed experimental protocols for assessing kinase inhibitor selectivity.
Introduction: A Paradigm Shift from Direct Kinase Inhibition
Most small-molecule kinase inhibitors are designed to compete with ATP at the highly conserved active site of kinases. This shared binding site across the kinome often leads to off-target effects, where the inhibitor binds to and inhibits unintended kinases[1]. These off-target interactions can result in unforeseen cellular effects, toxicity, or a misinterpretation of experimental outcomes.
This compound represents a departure from this paradigm. It is not a direct kinase inhibitor but rather an inhibitor of the TNFRSF1A Associated Via Death Domain (TRADD). By binding to the N-terminal domain of TRADD, this compound disrupts its interaction with other signaling proteins, leading to the indirect inhibition of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) activity. This unique mechanism of action suggests a potentially distinct off-target profile compared to ATP-competitive inhibitors.
Mechanism of Action: this compound vs. Traditional Kinase Inhibitors
This compound's indirect approach to modulating RIPK1 activity is a key differentiator. It does not bind to the ATP pocket of RIPK1, but rather influences the assembly of the TNF receptor signaling complex. This can lead to more specific downstream effects compared to directly targeting the kinase domain of RIPK1.
In contrast, traditional kinase inhibitors, such as the promiscuous inhibitor staurosporine (B1682477) and the more selective inhibitor imatinib (B729), directly compete with ATP for binding to the kinase active site. The degree of selectivity is determined by how well the inhibitor fits into the unique structural features of the target kinase's ATP-binding pocket.
Below is a diagram illustrating the distinct mechanisms of action:
Comparative Off-Target Profiles
The following tables summarize the off-target profiles of staurosporine and dasatinib, two well-characterized kinase inhibitors, based on KINOMEscan™ data. This platform measures the binding of a compound to a large panel of kinases, providing a quantitative assessment of its selectivity. Due to its unique mechanism, equivalent kinome-wide binding data for this compound is not available; its off-target profile would be assessed through different means, such as proteome-wide thermal shift assays.
Table 1: Off-Target Profile of Staurosporine
Staurosporine is a potent but non-selective kinase inhibitor, binding to a wide range of kinases with high affinity.
| Target Kinase | Kd (nM) |
| SLK | 0.0 |
| LOK | 0.0 |
| CAMKK1 | 0.0 |
| SNARK | 0.1 |
| PHKG2 | 0.1 |
| CAMK2A | 0.2 |
| CAMKK2 | 0.2 |
| MST2 | 0.2 |
| MST1 | 0.2 |
| FLT3(R834Q) | 0.2 |
| TAOK3 | 0.2 |
| ROCK2 | 0.2 |
| PRKCE | 0.3 |
| ROCK1 | 0.3 |
| CAMK2D | 0.3 |
| Data from DiscoveRx KINOMEscan™ screen.[2] |
Table 2: Off-Target Profile of Dasatinib
Dasatinib is a multi-targeted kinase inhibitor, primarily targeting BCR-ABL and SRC family kinases, but also demonstrating affinity for other kinases.
| Target Kinase | Kd (nM) |
| ABL1(M351T)-phosphorylated | 0.0 |
| ABL1(F317L)-phosphorylated | 0.0 |
| ABL1(H396P)-nonphosphorylated | 0.0 |
| ABL1-nonphosphorylated | 0.0 |
| ABL1(F317L)-nonphosphorylated | 0.0 |
| ABL1(Q252H)-nonphosphorylated | 0.0 |
| EPHB6 | 0.0 |
| ABL1(F317I)-phosphorylated | 0.0 |
| ABL1(H396P)-phosphorylated | 0.0 |
| ABL1-phosphorylated | 0.0 |
| ABL1(E255K)-phosphorylated | 0.0 |
| ABL1(Y253F)-phosphorylated | 0.1 |
| ABL1(Q252H)-phosphorylated | 0.1 |
| Data from DiscoveRx KINOMEscan™ screen.[3] |
Imatinib: A Case Study in Off-Target Effects
Imatinib, the first-in-class BCR-ABL inhibitor, is considered a relatively selective kinase inhibitor. However, it is known to inhibit other kinases such as c-Kit and PDGFR. Furthermore, proteomic studies have revealed that imatinib also binds to the non-kinase target NADPH quinone oxidoreductase 2 (NQO2) with high affinity[1][4]. This highlights that even for "selective" inhibitors, unexpected off-target interactions can occur, and these may not be limited to the kinome.
Experimental Protocols for Assessing Off-Target Profiles
A variety of biochemical and cell-based assays are employed to determine the off-target profile of a compound. Below are detailed workflows for two common and powerful techniques.
1. KINOMEscan™: A Biochemical Approach for Kinome-Wide Profiling
KINOMEscan™ is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Detailed Protocol:
-
Preparation of Kinase Panel: A large panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture and Wash: The beads are washed to remove any unbound components.
-
Elution and Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound has outcompeted the immobilized ligand for binding to the kinase.
-
Data Analysis: The results are typically expressed as the percentage of control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
2. Cellular Thermal Shift Assay (CETSA): A Cell-Based Approach for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein within the complex environment of a living cell. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Detailed Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Treatment: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be stabilized and remain soluble at higher temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysate is centrifuged at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency (EC50) for target engagement in a cellular context.
Conclusion
Assessing the off-target profile of a compound is a multifaceted process that requires a combination of biochemical and cell-based approaches. This compound, with its unique mechanism of indirectly inhibiting RIPK1 via TRADD, presents a different set of considerations for off-target profiling compared to traditional ATP-competitive kinase inhibitors. While kinome-wide binding assays are invaluable for characterizing direct kinase inhibitors, techniques like cellular thermal shift assays coupled with proteomics are more suited to identifying the direct and indirect cellular targets of compounds like this compound. A thorough understanding of a compound's mechanism and a comprehensive assessment of its on- and off-target interactions are essential for its successful development as a therapeutic agent.
References
Safety Operating Guide
Proper Disposal of ICCB-19 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of ICCB-19 hydrochloride, a bioactive small molecule, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to its classification as highly hazardous to water, stringent disposal protocols must be followed. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Summary of Key Data
For quick reference, the following table summarizes the essential properties of this compound relevant to its safe disposal.
| Property | Value | Source |
| Chemical Name | N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide hydrochloride | Sigma-Aldrich |
| CAS Number | 1803605-68-6 | Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL; Water: ≥ 100 mg/mL | Sigma-Aldrich, MedchemExpress |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water | Sigma-Aldrich |
Experimental Protocols: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste and should be adapted to comply with local and institutional regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including solutions and rinsates, in a separate, dedicated hazardous waste container for liquid chemical waste.
-
The container should be compatible with the solvent used (e.g., glass for DMSO solutions) and have a secure, screw-top cap.
-
Crucially, do not dispose of any liquid waste containing this compound down the drain. Its high water hazard potential necessitates professional disposal.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Given its classification as a combustible solid, store it away from sources of ignition.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for hazardous waste manifest and pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
